Ethyl (E)-2-hexenoate
Description
Ethyl trans-2-hexenoate has been reported in Annona muricata and Carica papaya with data available.
Ethyl 2-hexenoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-hex-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXWMQZUAOMRJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885403 | |
| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma | |
| Record name | Ethyl 2-hexenoate (mixture of isomers) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
167.00 to 174.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 2E-hexenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats | |
| Record name | Ethyl 2-hexenoate (mixture of isomers) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.905 (20º), 0.895-0.905 | |
| Record name | Ethyl 2-hexenoate (mixture of isomers) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
27829-72-7, 1552-67-6 | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27829-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hex-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hexenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hex-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)hex-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HEXENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL4EUZ6C13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2E-hexenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Ubiquitous Presence of Ethyl (E)-2-hexenoate in the Plant Kingdom: A Technical Overview
An in-depth examination of the natural occurrence, biosynthesis, and analytical methodologies for Ethyl (E)-2-hexenoate, a key contributor to the aromatic profile of many fruits and plants. This technical guide is intended for researchers, scientists, and professionals in the fields of drug development, food science, and plant biology, providing a comprehensive resource on this significant volatile organic compound.
This compound is a naturally occurring ester recognized for its characteristic fruity and green aroma, reminiscent of pineapple and apple. Its presence has been documented in a diverse range of fruits, contributing significantly to their unique flavor and scent profiles. This document consolidates the current scientific knowledge on the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an illustrative overview of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
This compound has been identified as a volatile component in numerous fruits, including but not limited to passion fruit, guava, and papaya.[1][2] The concentration of this ester can vary significantly depending on the fruit species, cultivar, and ripening stage. The following table summarizes the available quantitative data for the concentration of this compound in different fruit matrices.
| Fruit | Cultivar/Genotype | Concentration (µ g/100g ) | Analytical Method | Reference |
| Sweet Passion Fruit (Passiflora alata Curtis) | BGM004 | 1.8 ± 0.2 | HS-SPME-GC-MS | [1][2] |
| Sweet Passion Fruit (Passiflora alata Curtis) | BGM163 | 2.5 ± 0.3 | HS-SPME-GC-MS | [1][2] |
Note: The data is presented as mean ± standard deviation. The concentrations were semi-quantified using an external standard calibration curve.
Biosynthesis of this compound in Plants
The biosynthesis of esters in plants is a complex process involving multiple enzymatic reactions. While the specific pathway for this compound has not been fully elucidated in all plant species, a general pathway can be inferred from the known mechanisms of ester formation. The biosynthesis primarily involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs).
The precursors for this compound are ethanol and (E)-2-hexenoyl-CoA. Ethanol can be synthesized via the fermentation pathway from pyruvate. The (E)-2-hexenoyl-CoA is likely derived from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of unsaturated fatty acids like linoleic or linolenic acid.
Caption: Proposed biosynthetic pathway of this compound in plants.
Experimental Protocols for Quantification
The accurate quantification of this compound in complex fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.
Representative Experimental Protocol: HS-SPME-GC-MS Analysis
1. Sample Preparation:
-
Homogenize a known weight of fresh fruit pulp.
-
Transfer a specific amount of the homogenate (e.g., 3.0 g) into a headspace vial.
-
Add a saturated NaCl solution to enhance the release of volatile compounds.
-
Add a known amount of an appropriate internal standard (e.g., 2-octanol) for quantification.
2. HS-SPME Extraction:
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
3. GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the GC injector at a high temperature (e.g., 250°C).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to achieve optimal separation of the analytes.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
4. Quantification:
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the compound by constructing a calibration curve using standard solutions of this compound and the internal standard.
Caption: A typical experimental workflow for the quantification of volatile compounds.
References
Physical characteristics of Ethyl (E)-2-hexenoate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical characteristics of Ethyl (E)-2-hexenoate, specifically its boiling point and density. The information is presented to support research, drug development, and quality control activities where this compound is utilized.
Core Physical Properties
This compound is a colorless liquid with a fruity, sweet, or floral aroma. Its primary physical characteristics, boiling point and density, are summarized below. These values are critical for a variety of laboratory and industrial applications, including purification by distillation, reaction condition optimization, and formulation development.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 167.00 to 174.00 °C | @ 760.00 mm Hg[1][2] |
| 182.00 to 183.00 °C | @ 760.00 mm Hg[3] | |
| 110.00 to 111.00 °C | @ 10.00 mm Hg[3] | |
| 123-126 °C | @ 12 mm Hg[4] | |
| Density | 0.89500 to 0.90500 g/cm³ | @ 20.00 °C[1] |
| 0.95 g/cm³ | @ 25 °C[5] | |
| 0.89400 to 0.90000 g/cm³ | @ 25.00 °C[3] | |
| 0.8986 g/cm³ | Not Specified[6][7][8] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid organic compound such as this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is securely attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring that the sample is fully submerged.
-
The side arm of the Thiele tube is gently and uniformly heated.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.
-
The liquid in the bath is allowed to cool slowly while being stirred.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This temperature is recorded from the thermometer.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume of liquid.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer (calibrated)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance (m_empty).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.
-
The volume of the pycnometer is precisely adjusted by removing any excess water that has expanded through the capillary in the stopper. The outside of the pycnometer is carefully dried.
-
The mass of the pycnometer filled with water is determined (m_water).
-
The pycnometer is emptied, thoroughly dried, and then filled with this compound.
-
The same procedure of thermal equilibration in the constant temperature water bath is followed.
-
The mass of the pycnometer filled with the sample is determined (m_sample).
-
The density of the this compound is calculated using the following formula:
Density of sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density of water at the experimental temperature.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
Solubility profile of Ethyl (E)-2-hexenoate in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Ethyl (E)-2-hexenoate, a key compound in various industrial and research applications. Understanding its solubility is critical for formulation development, reaction chemistry, and toxicological studies. This document compiles available solubility data, outlines a standard experimental protocol for its determination, and presents a visual workflow for the methodology.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₁₄O₂. It is the ethyl ester of (E)-2-hexenoic acid and is recognized for its characteristic fruity aroma. Beyond its use as a flavoring and fragrance agent, it serves as a valuable intermediate in organic synthesis. A thorough understanding of its physical properties, particularly its solubility in various solvents, is paramount for its effective application and handling.
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. While extensive quantitative data for this compound is not widely published, the following table summarizes the available information. It is generally characterized as being soluble in alcohols and fats, with limited solubility in water.[1][2]
| Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| Water | 25 | 480.5 mg/L | Estimated | [3] |
| Water | Not Specified | 1.11 g/L | Predicted | [4] |
| Water | Not Specified | Slightly soluble | Qualitative | [2] |
| Water | Not Specified | Practically insoluble to insoluble | Qualitative | [1] |
| Alcohol | Not Specified | Soluble | Qualitative | [1][3] |
| Fats | Not Specified | Soluble | Qualitative | [2] |
It is important to note that "alcohol" is a general term, and solubility can vary between different alcohols (e.g., methanol, ethanol). Esters of low molecular weight are generally somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules.[5] As a general principle in organic chemistry, like dissolves like; therefore, this compound, being a relatively non-polar ester, is expected to be miscible with many common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.
Experimental Protocol for Solubility Determination
The following protocol describes the widely accepted isothermal saturation shake-flask method for determining the solubility of a compound. This method is considered a "gold standard" for its reliability and is suitable for determining the thermodynamic solubility of this compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To avoid disturbing the sediment, the tip of the syringe should be positioned in the upper portion of the liquid.
-
Filtration: Immediately filter the collected aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound based on currently available data. The provided experimental protocol offers a standardized approach for researchers to generate more extensive and precise solubility data in a variety of solvents and conditions. Such data is crucial for advancing the application of this compound in research and industrial settings. Further experimental investigation is encouraged to build a more comprehensive quantitative solubility database for this compound.
References
- 1. ETHYL 2-HEXENOATE (mixture of isomers) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 2-hexenoate, 1552-67-6 [thegoodscentscompany.com]
- 4. Showing Compound Ethyl 2-hexenoate (FDB009391) - FooDB [foodb.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
Synonyms and alternative names for Ethyl (E)-2-hexenoate
An In-depth Technical Guide to Ethyl (E)-2-hexenoate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological roles. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a synthetic intermediate, a metabolic product, or a reference standard.
Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial databases. Proper identification is crucial for accurate sourcing and regulatory compliance.
-
(E)-Ethyl 2-hexenoate[2]
-
Ethyl (2E)-2-hexenoate[2]
-
trans-2-Hexenoic Acid Ethyl Ester[1]
-
2-Hexenoic acid, ethyl ester, (2E)-[1]
-
FEMA 3675[2]
Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 27829-72-7 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Odor | Fruity, green, pineapple, and apple-like[1][2] |
| Melting Point | -2 °C (lit.) |
| Boiling Point | 123-126 °C at 12 mm Hg (lit.) |
| Density | 0.95 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.46 (lit.) |
| Flash Point | >230 °F (>110 °C) |
| Solubility | Slightly soluble in water; soluble in fats and alcohol[1] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Key Information |
| Mass Spectrum | Available through the NIST WebBook, providing fragmentation patterns for structural elucidation. |
| Infrared (IR) Spectrum | Available through the NIST WebBook, showing characteristic peaks for the ester carbonyl and C=C double bond. |
| Kovats Retention Index | Standard non-polar: 1018 - 1026, useful for gas chromatography applications.[1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several established organic chemistry reactions. The Wittig reaction is a common and stereoselective method for creating the (E)-alkene bond. Below is a representative protocol.
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for synthesizing (E)-α,β-unsaturated esters from aldehydes.[3][4][5][6] This pathway involves the reaction of an aldehyde with a stabilized phosphorus ylide.
Protocol:
-
Preparation of the Wittig Reagent (Ylide):
-
To a solution of ethyl 2-(triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene, add butyraldehyde (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add a non-polar solvent like hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
-
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Applications and Biological Relevance
While primarily used in the flavor and fragrance industry, this compound holds relevance for researchers as a biochemical reagent and a known metabolite.[1][7]
Caption: Key application areas and biological roles of this compound.
Role in Metabolism
This compound is classified as a fatty acid ethyl ester.[1][8] Compounds in this class are involved in lipid and fatty acid metabolism.[8] It is a known metabolite in Saccharomyces cerevisiae (baker's yeast), a widely studied model organism in genetics and cell biology.[1] Its formation in yeast is linked to the esterification of (E)-2-hexenoic acid, a product of fatty acid metabolism. While not directly implicated in specific human signaling pathways relevant to drug development, its presence as a metabolite in a eukaryotic model system suggests that it could be encountered in metabolomic studies.
Caption: Simplified diagram showing the formation of this compound from fatty acid metabolism.
References
- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Showing Compound Ethyl 2-hexenoate (FDB009391) - FooDB [foodb.ca]
An In-depth Technical Guide to the Biological Role and Metabolic Pathways of Ethyl (E)-2-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E)-2-hexenoate is a volatile organic compound with a characteristic fruity aroma, widely used as a flavoring agent in the food industry. Beyond its organoleptic properties, this α,β-unsaturated ester and its metabolic products play a role in cellular metabolism, particularly in lipid pathways. This technical guide provides a comprehensive overview of the current understanding of the biological roles and metabolic fate of this compound. It details its breakdown into bioactive fatty acids, explores its biosynthesis in microorganisms, and discusses its potential interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development by consolidating available data, outlining experimental methodologies, and visualizing key metabolic and signaling pathways.
Introduction
This compound, a member of the fatty acid ester class, is found naturally in various fruits and is also produced by microorganisms such as the yeast Saccharomyces cerevisiae[1][2]. Its primary commercial application lies in the food and fragrance industries due to its pleasant fruity and green aroma[2]. However, as an ingested substance, its metabolic fate and potential biological activities are of significant interest to the scientific community. This guide delves into the biochemical processes following the ingestion of this compound, its synthesis in biological systems, and its potential physiological effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, and reactivity in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity, green, pineapple, apple aroma | [2] |
| Boiling Point | 167.00 to 174.00 °C @ 760.00 mm Hg | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in Fats | Soluble | [2] |
| Refractive Index | 1.429-1.434 | [2] |
| Specific Gravity | 0.895-0.905 | [2] |
Metabolic Pathways
The metabolism of this compound in mammals is anticipated to proceed via two main stages: hydrolysis of the ester bond followed by the β-oxidation of the resulting fatty acid.
Hydrolysis
Upon ingestion, this compound is likely hydrolyzed by non-specific esterases present in the gastrointestinal tract and liver into ethanol and (E)-2-hexenoic acid. This is a common metabolic pathway for many dietary esters.
β-Oxidation of (E)-2-Hexenoic Acid
The resulting (E)-2-hexenoic acid is a short-chain unsaturated fatty acid and is expected to be metabolized through the fatty acid β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain. A key enzyme in the metabolism of unsaturated fatty acids with a double bond at an even-numbered carbon is enoyl-CoA hydratase[3][4]. The pathway also involves trans-2-enoyl-CoA reductase[5][6][7].
Biological Role and Signaling
While the primary biological role of this compound is related to its flavor profile, its metabolic products, particularly short-chain fatty acids (SCFAs), can exert biological effects.
Role as a Precursor to Bioactive Molecules
The metabolism of (E)-2-hexenoic acid generates acetyl-CoA, which is a central molecule in cellular energy metabolism, feeding into the citric acid cycle. Furthermore, short-chain fatty acids are known to act as signaling molecules.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Short-chain fatty acids have been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ[1][8][9][10]. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism[1][8][9][10]. Activation of PPARγ by SCFAs can lead to a switch from lipogenesis to fat oxidation[9]. This suggests that the metabolic products of this compound could potentially modulate lipid metabolism through PPAR signaling.
Biosynthesis in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, this compound is synthesized as a secondary metabolite during fermentation. The key enzymes involved are alcohol acyltransferases, specifically Eht1p and Eeb1p[11][12][13][14][15]. These enzymes catalyze the condensation of an acyl-CoA molecule (hexanoyl-CoA) with ethanol.
Experimental Protocols
Detailed experimental protocols for studying this compound are not widely published. However, standard methodologies for related compounds can be adapted.
Quantification in Biological Samples
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantitative analysis of volatile esters like this compound in food and biological matrices[16][17].
Workflow:
Protocol Outline:
-
Sample Preparation: Homogenize the sample and add an internal standard (e.g., a related ester not present in the sample).
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane to isolate the volatile esters.
-
Concentration: Carefully concentrate the organic extract under a stream of nitrogen.
-
GC-MS Analysis: Inject the concentrated extract into a GC-MS system. Use a suitable capillary column for separation. The mass spectrometer is used for identification and quantification based on characteristic fragment ions.
In Vitro Esterase Activity Assay
Method: The activity of esterases that hydrolyze this compound can be determined by measuring the rate of production of one of its products, such as ethanol or (E)-2-hexenoic acid. A titrimetric method can be employed to measure the production of the acidic product[18].
Protocol Outline:
-
Reaction Mixture: Prepare a buffered solution containing a known concentration of this compound.
-
Enzyme Addition: Initiate the reaction by adding the esterase-containing sample (e.g., tissue homogenate, cell lysate).
-
Titration: Maintain a constant pH by titrating the liberated (E)-2-hexenoic acid with a standardized base solution (e.g., NaOH).
-
Activity Calculation: The rate of base addition is proportional to the esterase activity.
Safety and Toxicology
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated this compound and have concluded that it poses no safety concern at current levels of intake when used as a flavoring agent[19][20][21]. As an α,β-unsaturated carbonyl compound, it belongs to a class of chemicals that can exhibit toxicity, primarily through Michael-type addition reactions with biological nucleophiles[22][23][24][25][26]. However, the low levels of exposure from its use as a flavoring agent are not considered to be a risk.
Conclusion
This compound is a well-characterized flavoring agent with a understood metabolic fate. Its hydrolysis to ethanol and (E)-2-hexenoic acid, followed by β-oxidation of the fatty acid, integrates it into central cellular metabolism. The potential for its metabolic byproducts to act as signaling molecules, particularly through the activation of PPARγ, suggests a broader biological role beyond its sensory properties. Further research is warranted to elucidate the specific enzymes involved in its metabolism in different tissues and to quantify its effects on cellular signaling pathways under various physiological and pathological conditions. This guide provides a solid foundation for such future investigations.
References
- 1. Short-chain fatty acids stimulate angiopoietin-like 4 synthesis in human colon adenocarcinoma cells by activating peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 7. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Short-Chain Fatty Acids Protect Against High-Fat Diet-Induced Obesity via a PPARγ-Dependent Switch From Lipogenesis to Fat Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-Chain Fatty Acids Stimulate Angiopoietin-Like 4 Synthesis in Human Colon Adenocarcinoma Cells by Activating Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of EHT1 and EEB1 in Saccharomyces cerevisiae Alters the Ester Profile of Wine during Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Downregulation of EHT1 and EEB1 in Saccharomyces cerevisiae Alters the Ester Profile of Wine during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Mining and Flavour Metabolism Analyses of Wickerhamomyces anomalus Y-1 Isolated From a Chinese Liquor Fermentation Starter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
- 18. Enzymatic Assay of Esterase [sigmaaldrich.com]
- 19. femaflavor.org [femaflavor.org]
- 20. femaflavor.org [femaflavor.org]
- 21. inchem.org [inchem.org]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Odor Profile of Ethyl (E)-2-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E)-2-hexenoate (CAS: 27829-72-7) is an organic ester recognized for its distinct fruity and green aroma.[1][2][3] This volatile compound contributes to the characteristic scent of various fruits and fermented beverages. An understanding of its odor profile is crucial for its application in the flavor and fragrance industries, as well as for research into chemosensory perception and the development of novel therapeutics targeting olfactory pathways. This guide provides a comprehensive overview of the chemical and sensory properties of this compound, details of experimental protocols for its analysis, and an exploration of the biochemical pathways involved in its perception.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, analysis, and understanding its behavior in various matrices.
| Property | Value | Reference |
| Synonyms | Ethyl trans-2-hexenoate, FEMA 3675 | [2][3][4] |
| CAS Number | 27829-72-7 | [2][3][4] |
| Molecular Formula | C8H14O2 | [4] |
| Molecular Weight | 142.20 g/mol | [4] |
| Appearance | Colorless clear liquid | [2] |
| Boiling Point | 110-111 °C @ 10.00 mm Hg | [2] |
| Flash Point | 131.00 °F (55.00 °C) TCC | [2] |
| Specific Gravity | 0.895 - 0.905 @ 25.00 °C | [2] |
| Refractive Index | 1.447 - 1.453 @ 20.00 °C | [2] |
| Vapor Pressure | 1.320 mm/Hg @ 25.00 °C | [2] |
| Solubility | Soluble in most organic solvents; insoluble in water | [2] |
| logP (o/w) | 2.91 | [2] |
Odor Profile: A Qualitative and Quantitative Overview
Qualitative Descriptors
The primary odor characteristics of this compound include:
-
Fruity: Often likened to pineapple and apple.[2]
-
Sweet: A sugary undertone that complements its fruity character.[1][2]
-
Rum-like: A distinct boozy or fermented note is also frequently reported.[1]
Quantitative Sensory Data
Precise quantitative data from sensory panel evaluations, such as odor activity values (OAV) and flavor dilution (FD) factors, are not extensively published for this compound. However, for the related compound ethyl hexanoate, the aroma threshold value is reported to be in the range of 0.3 to 5 parts per billion (ppb).[5] This suggests that this compound is also likely to be a potent odorant with a low detection threshold.
Experimental Protocols
The characterization of the odor profile of volatile compounds like this compound relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.
Objective: To separate and identify the individual odor components of a sample containing this compound and to characterize their respective scents.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Olfactory port connected to the GC effluent.
-
Humidifier for the air supply to the olfactory port.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration appropriate for GC analysis (e.g., 100 ppm).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for flavor and fragrance analysis.[6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Split Ratio: 10:1.
-
-
Olfactometry:
-
The GC effluent is split between the detector (FID or MS) and the olfactory port.
-
A trained sensory panelist sniffs the effluent from the olfactory port and records the time, duration, and description of each detected odor.
-
Humidified air is mixed with the effluent to prevent nasal passage irritation.
-
-
Data Analysis: The retention times of the detected odors are matched with the peaks on the chromatogram to identify the corresponding compounds. The odor descriptions provide a detailed profile of the sample's aroma.
Sensory Panel Evaluation for Quantitative Odor Profiling
A trained sensory panel can provide quantitative data on the intensity of different odor attributes.
Objective: To obtain a quantitative sensory profile of this compound.
Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity for fruity and green aromas.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene glycol).
-
Reference Standards: Provide reference standards for the key aroma attributes (e.g., isoamyl acetate for "fruity," hexanal for "green," and a sucrose solution for "sweet").
-
Evaluation:
-
Panelists are presented with the samples in a randomized order in a controlled sensory evaluation booth.
-
They rate the intensity of each predefined attribute (fruity, green, sweet, rum-like) on a labeled magnitude scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
-
Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative sensory profile. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between samples.
Visualizations of Key Pathways and Workflows
Biosynthesis of Fruity Esters
The characteristic fruity aroma of many esters, including this compound, is a result of their biosynthesis in plants and microorganisms. The following diagram illustrates a generalized pathway for the formation of fruity esters.
Caption: Generalized pathway for the biosynthesis of fruity esters from fatty acid and amino acid precursors.
Olfactory Signal Transduction Pathway
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a G-protein coupled receptor (GPCR) signaling cascade, as depicted below.
Caption: The G-protein coupled receptor signaling cascade initiated by the binding of an odorant molecule.
Experimental Workflow for Odor Profile Analysis
A systematic workflow is essential for the comprehensive analysis of an odorant's profile, from sample preparation to data interpretation.
Caption: A logical workflow for the comprehensive sensory and instrumental analysis of an odorant.
Conclusion
This compound is a significant aroma compound with a characteristic fruity, green, and sweet odor profile. While qualitative descriptions are well-documented, a deeper quantitative understanding through standardized sensory panel evaluations and the determination of its odor threshold would be beneficial for its precise application in various fields. The provided experimental protocols offer a framework for such investigations. Furthermore, elucidating the specific olfactory receptors that interact with this compound would provide valuable insights into the molecular mechanisms of olfaction and could inform the development of novel flavor and fragrance ingredients, as well as potential therapeutic agents targeting the sense of smell.
References
- 1. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]
- 2. parchem.com [parchem.com]
- 3. This compound, 27829-72-7 [thegoodscentscompany.com]
- 4. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Natural Ethyl Hexanoate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to Ethyl (E)-2-hexenoate: Suppliers, Commercial Availability, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl (E)-2-hexenoate, a valuable chemical compound with applications in various scientific domains. This document details its key suppliers, commercial availability, and physicochemical properties, alongside essential safety and handling protocols. Furthermore, it outlines a general experimental workflow for the quality control of this compound, a critical step for ensuring the reliability and reproducibility of research outcomes.
Introduction to this compound
This compound, also known as ethyl trans-2-hexenoate, is an organic compound with the chemical formula C8H14O2.[1] It is a colorless liquid characterized by a fruity, green, and sweet aroma, often likened to pineapple.[2] While extensively utilized in the flavor and fragrance industry, its potential as a research chemical and a building block in organic synthesis is also noteworthy for the scientific community. This guide aims to provide researchers and drug development professionals with the foundational knowledge required to source and effectively utilize this compound in their work.
Key Suppliers and Commercial Availability
A multitude of chemical suppliers offer this compound in various grades and quantities, catering to both research and industrial needs. The commercial availability ranges from small laboratory-scale amounts to bulk quantities. When selecting a supplier, it is crucial to consider factors such as purity, available documentation (e.g., Certificate of Analysis), and lead times.
Table 1: Key Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Offers detailed safety and handling information. |
| Thermo Fisher Scientific | Not specified | Grams to Kilograms | Provides a comprehensive Safety Data Sheet (SDS).[3] |
| TCI America | >97.0% (GC) | 25g, 500g | Specializes in reagents for research. |
| Bedoukian Research, Inc. | ≥98.0%, Kosher | Inquire for details | A primary manufacturer for the flavor and fragrance industry, also supplying research quantities.[4] |
| BOC Sciences | 98.0% | Inquire for details | Supplies a range of chemicals for pharmaceutical and biotech research. |
| ChemicalBull Pvt. Ltd. | High-purity | Flexible packaging | Manufacturer and global distributor. |
| The Good Scents Company | Various | Various | A comprehensive resource listing multiple suppliers.[5] |
| MedChemExpress | 98.51% | 10g, 25g, 50g | Focuses on biochemical reagents for life science research.[2] |
This table is not exhaustive but represents a selection of prominent suppliers. Researchers are encouraged to visit the suppliers' websites for the most current information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental setups.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 27829-72-7 | [1] |
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 173 - 175 °C | [3] |
| Density | ~0.895 g/mL at 25 °C | [4] |
| Refractive Index | ~1.432 at 20 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [4] |
| Flash Point | 54 °C (129.2 °F) | [3] |
Safety and Handling
Proper safety precautions are paramount when working with any chemical, including this compound. It is classified as a flammable liquid and vapor.[3]
General Safety Precautions: [3][6]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Ensure work is conducted in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Fire: Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier for comprehensive safety information.
Experimental Protocols: Quality Control
Ensuring the purity and identity of starting materials is a fundamental aspect of rigorous scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound.
General Protocol for GC-MS Analysis of this compound:
This protocol provides a general framework. Specific parameters may need to be optimized based on the available instrumentation.
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample.
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound to be tested in the same solvent used for the standards to achieve an expected concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the sample with that of the authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 142 and other characteristic fragment ions.[7]
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the sample from this curve. Purity can be estimated by the relative area percentage of the main peak.
-
Logical Workflow and Visualization
The procurement and qualification of a chemical for research purposes follow a logical workflow to ensure the integrity of experimental results. The following diagram, generated using Graphviz, illustrates this process for this compound.
Conclusion
This compound is a readily available chemical with a well-characterized profile. For researchers, scientists, and drug development professionals, a clear understanding of its properties, suppliers, and appropriate handling is crucial. By following a systematic approach to sourcing and quality control, the scientific community can confidently incorporate this compound into their studies, paving the way for new discoveries and innovations.
References
- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]
- 5. This compound, 27829-72-7 [thegoodscentscompany.com]
- 6. synerzine.com [synerzine.com]
- 7. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Steglich Esterification of 2-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the Steglich esterification of 2-hexenoic acid, an α,β-unsaturated carboxylic acid. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, utilizing a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[2][3] The protocol herein is adapted from established procedures for similar α,β-unsaturated systems, such as cinnamic acid derivatives, which have demonstrated high to quantitative yields.[4]
Introduction
The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, flavor, and materials industries. The Steglich esterification, first reported in 1978, offers a significant advantage over traditional methods like Fischer esterification by proceeding under neutral conditions and at room temperature, thus preserving the integrity of sensitive functional groups.[1][5] The reaction involves the activation of the carboxylic acid by a carbodiimide, forming a highly reactive O-acylisourea intermediate.[4][6] A nucleophilic catalyst, DMAP, then facilitates the transfer of the acyl group to the alcohol, affording the desired ester and a urea byproduct.[6] This protocol details the application of the Steglich esterification to 2-hexenoic acid, a common building block in organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for the Steglich esterification of 2-hexenoic acid with a generic primary alcohol (e.g., ethanol). The data is based on typical molar ratios and expected yields for similar substrates.[4]
| Parameter | Value | Notes |
| Reactants | ||
| 2-Hexenoic Acid | 1.0 mmol | The limiting reagent. |
| Alcohol (e.g., Ethanol) | 1.0 - 1.2 mmol | A slight excess may be used to ensure complete conversion of the carboxylic acid. |
| DCC | 1.1 - 1.5 mmol | N,N'-Dicyclohexylcarbodiimide. A slight excess is used to drive the reaction to completion. |
| DMAP | 0.1 - 0.2 mmol (10-20 mol%) | 4-Dimethylaminopyridine. Acts as a nucleophilic catalyst. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Anhydrous solvent is crucial for the success of the reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 1.5 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Expected Outcome | ||
| Expected Yield | 90-98% | Based on yields reported for the Steglich esterification of similar α,β-unsaturated acids like cinnamic acid.[4] Actual yields may vary. |
| Byproduct | Dicyclohexylurea (DCU) | Insoluble in many organic solvents and can be removed by filtration. |
Experimental Protocol
Materials and Reagents
-
2-Hexenoic acid
-
Alcohol (e.g., Ethanol, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-hexenoic acid (1.0 mmol, 1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.15 mmol, 0.15 eq).
-
Solvent and Alcohol Addition: Dissolve the solids in anhydrous dichloromethane (DCM, approximately 5-10 mL). Add the alcohol (1.0 mmol, 1.0 eq) to the solution via syringe.
-
Initiation of Reaction: In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol, 1.5 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup - Filtration: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM to recover any product.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with:
-
1 M aqueous HCl solution (to remove excess DMAP and any remaining DCC).
-
Saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.
Safety Precautions
-
DCC is a potent skin allergen and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.
-
DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Mandatory Visualization
Caption: Experimental workflow for the Steglich esterification of 2-hexenoic acid.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
Application Note: Analysis of Ethyl (E)-2-hexenoate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of Ethyl (E)-2-hexenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile ester compound that contributes to the aroma and flavor profiles of various foods and beverages.[1] Accurate analysis of this compound is crucial for quality control in the food and fragrance industries, as well as in metabolic research where it may appear as a biomarker. The protocol described herein outlines sample preparation, GC-MS instrument parameters, and data analysis techniques to ensure reliable and reproducible results.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] Its high sensitivity and specificity make it the method of choice for analyzing complex mixtures, such as those found in food matrices and biological samples.[2][3] this compound (CAS RN: 27829-72-7), a fatty acid ethyl ester, possesses a characteristic fruity aroma and is found in various natural products.[4] This document provides a standardized protocol for its analysis by GC-MS, which can be adapted for various sample types.
Experimental Protocol
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive method suitable for volatile compounds like this compound in liquid and solid samples.[1][5]
Reagents and Materials:
-
20 mL headspace vials with PTFE/silicone septa and magnetic screw caps
-
SPME fiber assembly: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended for semi-volatile esters.[1]
-
Sodium chloride (for salting out, if required)
-
Internal Standard (IS): e.g., Ethyl heptadecanoate (or another suitable compound not present in the sample)
Procedure:
-
Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.[1]
-
Internal Standard Spiking: Add a known concentration of the internal standard to the sample.
-
Matrix Modification (Optional): For aqueous samples, adding sodium chloride can increase the volatility of the analyte.
-
Vial Sealing: Immediately seal the vial to prevent the loss of volatile compounds.[1]
-
Incubation and Extraction: Place the vial in an autosampler with an incubation chamber. Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may require optimization based on the specific instrument.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Injection Port Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Column | Nonpolar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6] |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, and hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6] |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Kovats Retention Index (Non-polar column) | Key Mass Fragments (m/z) |
| This compound | C8H14O2 | 142.20 | 27829-72-7 | ~1020-1040 | 41, 55, 69, 81, 97, 113, 127, 142 |
Kovats Retention Index values can vary slightly depending on the specific column and analytical conditions.[4][7]
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described HS-SPME sample preparation method is efficient and minimizes solvent use. The provided GC-MS parameters and quantitative data serve as a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this and similar volatile ester compounds. Adherence to these guidelines will facilitate accurate and reproducible quantification, which is essential for quality control and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
Application Notes and Protocols: The Use of Ethyl (E)-2-hexenoate in Fragrance and Perfumery Research
Introduction
Ethyl (E)-2-hexenoate (CAS No. 27829-72-7) is an unsaturated aliphatic ester recognized for its significant contribution to the palette of fragrance and flavor chemists.[1] As a volatile organic compound, it imparts a complex and powerful aroma that is highly valued in perfumery. Its scent is predominantly characterized as fruity, green, and sweet, with distinct nuances of rum, tropical fruits like pineapple and papaya, and a juicy quality.[2][3] This multifaceted olfactory profile makes it a versatile ingredient for creating vibrant and sophisticated fragrance compositions.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, applications, and relevant experimental protocols for its synthesis, analysis, and sensory evaluation in a research context.
Physicochemical and Olfactory Properties
This compound is a colorless liquid with a medium odor strength and substantivity of over one hour on a smelling strip.[2][3] Its key properties are summarized below.
Table 1: Physicochemical and Olfactory Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₄O₂ | [4] |
| Molecular Weight | 142.19 g/mol | [4] |
| Appearance | Colorless clear liquid | [2][3] |
| Odor Type | Fruity, Green | [2][3] |
| Odor Description | Rummy, fruity, green, sweet, juicy; with tropical, papaya, quince, and winey notes. | [2][3] |
| Specific Gravity | 0.894 - 0.905 @ 20-25°C | [2][3] |
| Refractive Index | 1.430 - 1.440 @ 20°C | [2][3] |
| Boiling Point | 167 - 183°C @ 760 mmHg | [2][3] |
| Flash Point | 54.44 - 62.22°C (130 - 144°F) | [2][3] |
| Vapor Pressure | ~1.322 mmHg @ 25°C (estimated) | [2][3] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [3] |
Applications in Fragrance Formulations
This compound is primarily used as a top-to-middle note in fragrance compositions. Its powerful and diffusive character provides an initial lift and sets the theme of the fragrance.
Table 2: Applications and Recommended Usage Levels
| Application Area | Description of Use | Recommended Usage Level | Reference(s) |
| Fruity Accords | Essential for building tropical nuances (pineapple, mango, papaya), as well as apple, grape, and berry notes. | 0.1% - 5.0% | [2][3] |
| Alcoholic Notes | Widely used to create authentic rum, wine, and other alcoholic beverage-type scents. | 0.5% - 5.0% | [2] |
| Green Notes | Contributes a fresh, vegetative nuance that can enhance floral and herbal compositions. | 0.05% - 1.0% | [3] |
| Fine Fragrance | Used to add a unique, juicy, and vibrant character to both male and female fragrances. | Up to 5.0% in concentrate | [3][5] |
| Personal Care | Incorporated into creams and other personal care items to provide a fresh scent. | 0.01% - 0.5% |
Experimental Protocols
The following protocols provide methodologies for the synthesis, analysis, and sensory evaluation of this compound for research purposes.
Protocol 1: Synthesis via Enzymatic Esterification
This protocol utilizes a lipase catalyst for a green chemistry approach to synthesizing this compound, adapted from methodologies for similar esters.[6]
Objective: To synthesize this compound from (E)-2-hexenoic acid and ethanol using an immobilized lipase catalyst.
Materials:
-
(E)-2-hexenoic acid (1 equivalent)
-
Anhydrous ethanol (3 equivalents)
-
Immobilized Lipase (e.g., Novozym 435), 2-3% by weight of reactants
-
Molecular sieves (4Å)
-
Heptane (as solvent, optional)
-
Magnetic stirrer hotplate
-
Round-bottom flask with reflux condenser
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Methodology:
-
To a 100 mL round-bottom flask, add (E)-2-hexenoic acid (e.g., 5.7 g, 0.05 mol) and ethanol (e.g., 6.9 g, 0.15 mol).
-
Add the immobilized lipase catalyst (e.g., 0.25 g, ~2% of total reactant weight).
-
Set up the flask with a magnetic stirrer and reflux condenser. To minimize water content, a drying tube or inert atmosphere can be used.
-
Heat the reaction mixture to 45-50°C with continuous stirring.
-
Monitor the reaction progress over 24-48 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction reaches equilibrium or completion, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the immobilized enzyme catalyst (which can be washed and reused).
-
Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude ester by vacuum distillation to yield pure this compound.
Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and confirm the identity of synthesized this compound.
Materials:
-
Synthesized this compound sample
-
High-purity ethanol or hexane for dilution
-
GC-MS system equipped with a non-polar column (e.g., DB-5ms, HP-5) and a polar column (e.g., DB-WAX, Carbowax) for retention index confirmation.
-
NIST Mass Spectral Library
GC-MS Parameters (Example):
-
Injector: Split/Splitless, 250°C, Split ratio 50:1
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-350
Methodology:
-
Prepare a 100 ppm solution of the this compound sample in ethanol.
-
Inject 1 µL of the solution into the GC-MS system.
-
Acquire the chromatogram and mass spectra.
-
Identity Confirmation: Compare the obtained mass spectrum with the NIST library entry for this compound. Key fragments should match.
-
Purity Assessment: Calculate the peak area percentage from the total ion chromatogram (TIC).
-
Isomer Confirmation: Confirm the (E)-isomer by comparing the calculated Kovats Retention Index (RI) with literature values on both polar and non-polar columns.[1][4] The RI for the trans-(E)-isomer is approximately 1020 on standard non-polar columns.[1]
Protocol 3: Sensory Evaluation
Objective: To characterize the olfactory profile of this compound using a trained sensory panel.
Materials:
-
Purified this compound
-
Odor-free ethanol (perfumer's grade)
-
Standard fragrance smelling strips (blotters)
-
Glass vials
-
Sensory evaluation booths
Methodology:
-
Sample Preparation: Prepare a 10% solution of this compound in odor-free ethanol. Prepare further dilutions (e.g., 5%, 1%) as needed for nuanced evaluation.
-
Panelist Selection: Use a panel of at least 5-7 trained evaluators with demonstrated proficiency in describing fragrance notes.
-
Evaluation Procedure:
-
Dip a smelling strip into the 10% solution, ensuring about 1 cm is submerged.
-
Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Present the strip to the panelist in a controlled, odor-free environment.
-
Ask panelists to describe the odor profile immediately (top note), after 5 minutes (middle note), and after 1 hour (dry-down).
-
-
Data Collection: Panelists should rate the intensity of various odor descriptors (e.g., fruity, green, sweet, rummy, tropical) on a scale (e.g., 1 to 9). Free-form comments should also be recorded.
-
Data Analysis: Compile the descriptor ratings and comments to create a comprehensive olfactory profile and a spider-web (radar) chart to visualize the scent characteristics.
Visualized Workflows and Pathways
The following diagrams illustrate key processes relevant to the research and application of this compound.
References
- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]
- 3. This compound, 27829-72-7 [thegoodscentscompany.com]
- 4. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
- 5. ethyl 2-hexenoate, 1552-67-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Uses of Ethyl (E)-2-hexenoate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E)-2-hexenoate is a fatty acid ethyl ester that, upon administration, is rapidly hydrolyzed in vivo to yield (E)-2-hexenoic acid and ethanol.[1] (E)-2-hexenoic acid, a short-chain fatty acid (SCFA), is the primary bioactive metabolite responsible for the compound's effects on metabolic pathways. SCFAs are increasingly recognized for their crucial roles in regulating metabolism, inflammation, and cellular signaling.[2][3][4][5] These notes provide a framework for investigating the potential metabolic effects of this compound by focusing on the known activities of SCFAs. The following sections detail potential signaling pathways, experimental protocols, and expected quantitative outcomes for researchers exploring the therapeutic potential of this compound.
Postulated Signaling Pathways
The metabolic effects of (E)-2-hexenoic acid, the active metabolite of this compound, are likely mediated through two primary mechanisms common to short-chain fatty acids: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
G-Protein Coupled Receptor (GPCR) Activation
(E)-2-hexenoic acid is hypothesized to act as a ligand for free fatty acid receptors 2 and 3 (FFAR2 and FFAR3), also known as GPR43 and GPR41, respectively.[6][7][8] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes. Activation of these receptors can trigger downstream signaling cascades that influence hormone secretion, immune response, and metabolic regulation.
References
- 1. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Redirection of Epithelial Immune Responses by Short-Chain Fatty Acids through Inhibition of Histone Deacetylases [frontiersin.org]
- 4. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) | Semantic Scholar [semanticscholar.org]
- 6. G-protein-coupled receptor for short-chain fatty acids suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes and Protocols: Purification of Synthetic Ethyl (E)-2-hexenoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthetic Ethyl (E)-2-hexenoate, a common fragrance and flavoring agent. The focus is on providing practical techniques to achieve high purity, which is critical for applications in research, consumer products, and pharmaceutical development.
Introduction
This compound is an alpha,beta-unsaturated ester with a characteristic fruity aroma.[1][2] Its synthesis, often achieved through methods like the Wittig reaction, can result in a crude product containing various impurities. These impurities may include stereoisomers (the (Z)-isomer), unreacted starting materials, and reaction byproducts such as triphenylphosphine oxide (TPPO) if a Wittig synthesis is employed.[3][4][5] Effective purification is therefore essential to obtain a product with the desired chemical and sensory properties. This note outlines the most common and effective purification techniques: fractional vacuum distillation and silica gel column chromatography.
Impurity Profile of Synthetic this compound
Understanding the potential impurities is key to selecting the appropriate purification strategy.
-
(Z)-isomer of Ethyl 2-hexenoate: Geometric isomer that may form depending on the stereoselectivity of the synthesis reaction.
-
Unreacted Aldehydes (e.g., butanal): If the synthesis involves the condensation of an aldehyde.
-
Triphenylphosphine Oxide (TPPO): A common, often difficult to remove, byproduct from Wittig reactions.[3][4][5]
-
Solvents: Residual solvents from the reaction and initial workup.
-
Other Carbonyl-Containing Impurities: Such as furfural and benzaldehyde, which can arise from side reactions.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Purification Technique | Principle | Advantages | Disadvantages | Expected Purity | Typical Yield |
| Fractional Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | - Scalable to large quantities.- Effective for removing non-volatile impurities and compounds with significantly different boiling points. | - May not effectively separate isomers with close boiling points.- Potential for thermal degradation if not carefully controlled. | >98% | 70-90% |
| Silica Gel Column Chromatography | Separation based on differential adsorption to a stationary phase. | - High-resolution separation, effective for removing close-boiling isomers and polar impurities like TPPO. | - Less scalable than distillation.- Requires significant solvent usage.- Can be time-consuming. | >99% | 60-85% |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for purifying this compound on a larger scale, primarily to remove non-volatile impurities and solvents.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask containing the crude this compound.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 20 mmHg is a good starting point.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions, which may contain residual solvents.
-
Product Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point of this compound is in the range of 167-174 °C at atmospheric pressure (760 mmHg). Under vacuum, the boiling point will be significantly lower.
-
Purity Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Protocol 2: Silica Gel Column Chromatography
This technique is highly effective for removing polar impurities such as TPPO and for separating the (E) and (Z) isomers.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent: Hexane and Ethyl Acetate
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% Ethyl Acetate in Hexane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 5% Ethyl Acetate in Hexane).[6]
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 10-20% Ethyl Acetate in Hexane) to facilitate the elution of the product while retaining more polar impurities.
-
Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer and significantly before the highly polar TPPO.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Purity Analysis: Confirm the purity of the isolated product by GC-MS.
Workflow and Logic Diagrams
Caption: Overall workflow for the purification of synthetic this compound.
Caption: Logical relationship between synthesis and purification of this compound.
References
- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
Application Note and Protocol: Preparation of a Standard Solution of Ethyl (E)-2-hexenoate for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (E)-2-hexenoate is a volatile ester compound recognized for its characteristic fruity and green aroma, often found in various fruits and beverages.[1][2] In the fields of food science, flavor chemistry, and drug development, precise quantification of such compounds is crucial for quality control, formulation development, and metabolic studies. Accurate analysis, typically performed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS), relies on the preparation of accurate and stable standard solutions.[3][4] This document provides a detailed protocol for the preparation of a standard solution of this compound, ensuring high accuracy and reproducibility for analytical applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate solvent and handling procedures for the preparation of standard solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Fruity, green, pineapple, and apple aroma | [1][2] |
| Boiling Point | 167.0 °C to 174.0 °C at 760 mm Hg | [1][5] |
| Density | 0.895 to 0.905 g/mL at 20-25 °C | [1][5][6] |
| Refractive Index | 1.429 to 1.440 at 20 °C | [1][5] |
| Solubility | Slightly soluble in water (480.5 mg/L at 25 °C); soluble in alcohol and most organic solvents. | [1][5][6][7] |
| Flash Point | 54.44 °C to 62.22 °C | [5][6] |
| Purity (typical) | ≥ 98% | [8] |
Experimental Protocol: Preparation of Standard Solutions
This protocol outlines the steps for preparing a primary stock solution of this compound and subsequent serial dilutions to generate working standard solutions for calibration.
1. Materials and Reagents
-
This compound (analytical standard, purity ≥ 98%)
-
High-purity volatile organic solvent (e.g., Methanol, Ethanol, Hexane, or Dichloromethane, GC grade or equivalent)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readability to at least 0.1 mg)
-
Calibrated micropipettes and sterile, disposable tips
-
Glass vials with PTFE-lined septa for storage
2. Safety Precautions
-
Work in a well-ventilated fume hood to avoid inhalation of volatile organic compounds.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may be irritating to the skin.[5] Avoid direct contact.
-
The solvents used are flammable. Keep away from ignition sources.
3. Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Select Solvent: Choose a high-purity volatile organic solvent in which this compound is readily soluble, such as methanol or hexane. The choice of solvent should also be compatible with the analytical method (e.g., GC-MS).[4][9]
-
Weighing: Accurately weigh approximately 10.0 mg of this compound standard into a clean, dry weighing boat using a calibrated analytical balance.
-
Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Volume Adjustment: Add a small amount of the chosen solvent to dissolve the standard completely. Once dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: The exact concentration of the stock solution should be calculated based on the actual weight of the standard and its purity.
Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of flask (mL) × 1000
-
Storage: Transfer the stock solution into a clean, labeled glass vial with a PTFE-lined septum. Store at 2-8°C and protect from light.
4. Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution. The following is an example of preparing a set of working standards.
-
Labeling: Label a series of volumetric flasks (e.g., 10 mL) with the desired concentrations of the working standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).
-
First Dilution (100 µg/mL): Pipette 1.0 mL of the 1000 µg/mL primary stock solution into the 10 mL volumetric flask labeled "100 µg/mL". Dilute to the mark with the solvent and mix thoroughly.
-
Serial Dilutions:
-
To prepare the 50 µg/mL standard, transfer 5.0 mL of the 100 µg/mL standard into a fresh 10 mL volumetric flask and dilute to the mark.
-
To prepare the 25 µg/mL standard, transfer 2.5 mL of the 100 µg/mL standard into a fresh 10 mL volumetric flask and dilute to the mark.
-
Continue this process to prepare the remaining working standards.
-
-
Internal Standard (Optional but Recommended): For improved accuracy and to correct for variations in sample preparation and instrument response, an internal standard can be added to each working standard and sample at a constant concentration.[10] The choice of internal standard should be a compound with similar chemical properties to this compound but not present in the samples.
-
Storage: Store the working standard solutions in sealed, labeled vials under the same conditions as the stock solution. It is recommended to prepare fresh working standards regularly.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of the standard solution.
References
- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 3. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]
- 6. This compound, 27829-72-7 [thegoodscentscompany.com]
- 7. parchem.com [parchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsaturated Esters
Welcome to the Technical Support Center for the synthesis of unsaturated esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic procedures.
Section 1: Fischer Esterification
The Fischer esterification is a common method for synthesizing esters, including unsaturated ones, by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. However, its reversible nature and potential for side reactions can lead to challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the Fischer esterification of unsaturated acids or alcohols?
A1: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1] Other common causes include:
-
Insufficient Catalyst: A lack of a strong acid catalyst can result in slow or incomplete reactions.
-
Suboptimal Temperature: The reaction rate may be too slow at low temperatures, while excessively high temperatures can lead to degradation of starting materials or products.[1]
-
Steric Hindrance: Bulky groups on the carboxylic acid or alcohol can impede the reaction.
-
Side Reactions: Polymerization or isomerization of the unsaturated bonds can occur under acidic conditions.
Q2: How can I drive the reaction equilibrium towards the formation of the unsaturated ester?
A2: To improve your yield, you can apply Le Chatelier's principle by:
-
Using an Excess of a Reactant: Employing a large excess of either the alcohol or the carboxylic acid can shift the equilibrium to favor the product.[1][2] Often, the less expensive reactant is used in excess and can even serve as the solvent.[1]
-
Removing Water: Continuously removing water as it forms is a highly effective method to drive the reaction to completion.[1][2][3]
Troubleshooting Guide
Issue: Low Conversion Rate
| Potential Cause | Troubleshooting Step |
| Water in reagents or formed during reaction | Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to remove it from the reaction mixture.[1][2] Alternatively, add a drying agent like molecular sieves.[3] |
| Insufficient catalyst activity | Ensure you are using a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[1] |
| Reaction has not reached equilibrium | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has run to completion.[1] Reaction times can vary from 1-10 hours.[1] |
| Suboptimal reaction temperature | Optimize the reaction temperature. A typical range is 60–110 °C.[1] |
Quantitative Data: Effect of Excess Reactant on Yield
The following table illustrates the impact of using an excess of ethanol on the esterification of acetic acid, demonstrating how shifting the equilibrium can significantly improve the yield.[1][2]
| Molar Ratio (Ethanol:Acetic Acid) | Ester Yield at Equilibrium |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
Data sourced from a study mentioned in Master Organic Chemistry.[1]
Experimental Protocol: Fischer Esterification with a Dean-Stark Trap
This protocol describes the esterification of hippuric acid with cyclohexanol using a Dean-Stark apparatus to remove water.[1]
-
Setup: Combine hippuric acid, cyclohexanol, p-toluenesulfonic acid, and toluene in a round-bottom flask.
-
Reflux: Assemble the Dean-Stark apparatus and heat the mixture to reflux.
-
Water Removal: Continue refluxing until the theoretical amount of water is collected in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate.
-
Wash the organic phase twice with water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate/n-hexane) to obtain the pure ester.
Workflow Diagram
Caption: Troubleshooting workflow for low yields in Fischer esterification.
Section 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for forming carbon-carbon double bonds and are widely used for the synthesis of unsaturated esters. Challenges in these reactions often revolve around yield, stereoselectivity, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Wittig and HWE reactions for synthesizing unsaturated esters?
A1: The key differences lie in the phosphorus reagent used and the typical stereochemical outcome.
-
Wittig Reaction: Utilizes a phosphonium ylide. Stabilized ylides (e.g., those with an adjacent ester group) are less reactive than non-stabilized ylides and typically favor the formation of (E)-alkenes.[4]
-
HWE Reaction: Employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[5][6] This reaction is known for its high (E)-selectivity, and the phosphate byproduct is water-soluble, simplifying purification.[5]
Q2: My Wittig/HWE reaction is giving a low yield. What are the likely causes?
A2: Low yields in these reactions can stem from several factors:
-
Inefficient Ylide/Carbanion Formation: The base used may not be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively.
-
Sterically Hindered Reactants: Sterically demanding aldehydes or ketones can react slowly or not at all, particularly with less reactive stabilized ylides.[4]
-
Decomposition of Reactants: Aldehydes can be prone to oxidation or polymerization under the reaction conditions.[4]
-
Side Reactions: Unwanted side reactions can consume the starting materials.
Q3: How can I control the stereoselectivity (E/Z ratio) of the unsaturated ester product?
A3: Stereoselectivity is a crucial aspect of these reactions:
-
Standard HWE: Typically provides high (E)-selectivity.[5][6]
-
Still-Gennari Modification (HWE): Utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to favor the formation of (Z)-alkenes.[7][8]
-
Schlosser Modification (Wittig): Can be used to obtain the (E)-isomer when the standard Wittig reaction would yield the (Z)-isomer.[4]
Troubleshooting Guide
Issue: Poor Stereoselectivity (Incorrect E/Z Ratio)
| Potential Cause | Troubleshooting Step |
| Using standard Wittig/HWE conditions for Z-isomer | For (Z)-α,β-unsaturated esters, employ the Still-Gennari modification of the HWE reaction.[7][8] |
| Reaction conditions favoring the undesired isomer | Adjust the base, solvent, and temperature. For example, in some HWE reactions, changing from a dimethyl phosphonate to a diisopropyl phosphonate can improve stereoselectivity.[5] |
| Equilibration of intermediates | In the HWE reaction, more equilibration of intermediates generally leads to higher (E)-selectivity.[6] |
Issue: Difficulty in Removing Phosphorus Byproducts
| Potential Cause | Troubleshooting Step |
| Triphenylphosphine oxide (TPPO) from Wittig reaction co-eluting with the product | Oxidize any remaining triphenylphosphine to TPPO with an oxidizing agent like hydrogen peroxide during workup to ensure all phosphorus is in the more polar oxide form.[9] TPPO can sometimes be removed by precipitation or careful column chromatography. |
| Water-insoluble byproducts | The HWE reaction is often preferred as the phosphate byproduct is water-soluble and easily removed by aqueous extraction.[5] |
Quantitative Data: Comparison of Wittig and HWE Reagents
The choice of reagent significantly affects the yield and stereoselectivity of the resulting unsaturated ester.
| Reagent Type | Typical Ylide/Phosphonate | Predominant Isomer | Typical Yield (%) | Typical E/Z Ratio |
| Stabilized Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | E-isomer | 70-95 | >95:5 |
| HWE Reagent | Triethyl phosphonoacetate | E-isomer | 85-98 | >98:2 |
| Still-Gennari Reagent | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Z-isomer | 75-90 | <5:95 |
Data compiled from typical outcomes reported in organic synthesis literature.[10]
Experimental Protocol: HWE Reaction for (E)-Unsaturated Ester Synthesis
This protocol describes a general procedure for the synthesis of an (E)-unsaturated ester using a Horner-Wadsworth-Emmons reaction.[10]
-
Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.05 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in THF dropwise.
-
Completion and Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup:
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the residue by column chromatography to yield the pure (E)-unsaturated ester.
Logical Diagram: Selecting the Right Olefination Method
Caption: Decision tree for selecting an olefination method based on desired stereochemistry.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)
The Heck reaction is a versatile method for forming substituted alkenes, including unsaturated esters, by coupling an alkene with an organohalide in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is not working or gives a low yield. What could be the problem?
A1: Challenges in the Heck reaction often relate to the catalyst, substrates, or reaction conditions. Common issues include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction.
-
Ligand Choice: The phosphine ligands used can be expensive and toxic, and selecting the appropriate ligand is crucial for reactivity.[11]
-
Substrate Reactivity: The reactivity of the organohalide (I > Br > Cl) and the nature of the alkene can significantly impact the reaction's success.
-
Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity.
Q2: How is regioselectivity controlled in the Heck reaction of unsaturated esters?
A2: Regioselectivity depends on the electronic nature of the alkene and the reaction conditions.
-
Electron-Deficient Olefins (e.g., acrylates): Typically yield β-substituted products.[12]
-
Electron-Rich Olefins: Tend to give α-substituted products.[12]
-
Reaction Conditions: The use of bidentate ligands, polar solvents, and specific electrophiles (like aryl/alkenyl triflates) can favor α-substitution on electron-rich alkenes.[12]
Troubleshooting Guide
Issue: Catalyst Inactivity or Low Turnover
| Potential Cause | Troubleshooting Step |
| Loss of active Pd(0) species | Pre-activation of a Pd(II) precursor like Pd(OAc)₂ can be more efficient than using a Pd(0) source directly.[11] |
| Ligand degradation or incompatibility | Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Phosphine-free systems are also being developed.[11] |
| Reaction conditions not optimized | Vary the base, solvent, temperature, and reaction time. |
Experimental Protocol: Heck Reaction for Synthesis of a 1,3-Diene
This protocol describes the coupling of an α,β-unsaturated tosylate with an N-vinyl amide.[12]
-
Setup: In a reaction vessel, combine the α,β-unsaturated tosylate (1.0 equivalent), N-vinyl acetamide (1.5 equivalents), Pd₂(dba)₃ (1.5 mol %), DPPF (3 mol %), and diisopropylethylamine (DIPEA) (2.0 equivalents) in dioxane.
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours (typically 1-6 h), monitoring by TLC.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Section 4: Olefin Metathesis
Olefin metathesis, particularly cross-metathesis, is a powerful tool for the synthesis of unsaturated esters from simpler olefinic precursors using ruthenium or molybdenum catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using olefin metathesis to synthesize unsaturated esters?
A1: Key challenges include:
-
Catalyst Deactivation: Ruthenium-based metathesis catalysts can deactivate through various pathways, limiting their turnover numbers.[13]
-
Selectivity: In cross-metathesis, achieving high selectivity for the desired unsaturated ester product over homodimers of the starting materials can be difficult.
-
E/Z Selectivity: Controlling the stereochemistry of the newly formed double bond is often a significant challenge.
Q2: My metathesis reaction has a low turnover number (TON). How can I improve catalyst longevity?
A2: Catalyst deactivation is a known issue.[13] While complex, some strategies to mitigate this include:
-
High Purity Reagents: Ensure starting materials and solvents are free of impurities that can poison the catalyst.
-
Inert Atmosphere: Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen) as some catalysts are sensitive to air and moisture.
-
Catalyst Choice: Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, offer improved stability and reactivity.[14]
Troubleshooting Guide
Issue: Low Conversion or Catalyst Decomposition
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Use a more robust second or third-generation catalyst. Ensure rigorous exclusion of air and moisture.[13] |
| Unfavorable equilibrium | If a volatile byproduct like ethylene is formed, performing the reaction under vacuum or with a stream of inert gas can help drive the reaction forward. |
| Substrate incompatibility | Some functional groups can interfere with the catalyst. Protect sensitive functionalities if necessary. |
Workflow Diagram: General Metathesis Reaction
Caption: General experimental workflow for an olefin metathesis reaction.
Section 5: Purification of Unsaturated Esters
The purification of unsaturated esters can be challenging due to the potential for isomerization, polymerization, and the presence of closely related byproducts.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for purifying unsaturated esters?
A1: The choice of purification method depends on the properties of the ester and the impurities present. Common techniques include:
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired ester from starting materials and byproducts.[15]
-
Distillation: Simple or fractional distillation can be effective for volatile esters.[3]
-
Recrystallization: If the unsaturated ester is a solid, recrystallization can be a powerful purification technique.[1][15]
-
Aqueous Extraction/Washing: Used to remove water-soluble impurities, such as acids, bases, or salts.[15][16]
Q2: How can I avoid isomerization or polymerization of my unsaturated ester during purification?
A2: Unsaturated esters can be sensitive to heat, light, and acid/base. To minimize degradation:
-
Avoid High Temperatures: Use reduced pressure for distillations to lower the boiling point. When using a rotary evaporator, use a moderate temperature.
-
Limit Exposure to Acid/Base: Neutralize the crude product before purification if strong acids or bases were used in the reaction.
-
Work Quickly: Minimize the time the compound spends on the silica gel column, as silica can be slightly acidic.
-
Store Properly: Store the purified product in a cool, dark place, often under an inert atmosphere.
Troubleshooting Guide
Issue: Product Streaking or Decomposing on Silica Gel Column
| Potential Cause | Troubleshooting Step |
| Acidity of silica gel | Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use neutral alumina for chromatography. |
| Product instability | Run the column quickly (flash chromatography) and avoid leaving the compound on the column for extended periods. |
Issue: Inseparable Byproducts
| Potential Cause | Troubleshooting Step |
| Byproducts with similar polarity | Try a different solvent system for column chromatography to improve separation. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution for challenging separations.[17] |
| Geometric isomers (E/Z) | Specialized chromatographic techniques or, if possible, selective crystallization may be required to separate geometric isomers. |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Preventing isomerization during the synthesis of Ethyl (E)-2-hexenoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of Ethyl (E)-2-hexenoate.
Troubleshooting Guide
Issue 1: Significant formation of the (Z)-isomer in a Horner-Wadsworth-Emmons (HWE) reaction.
-
Possible Cause: The reaction temperature may be too low, favoring the formation of the kinetic (Z)-product.[1]
-
Possible Cause: The choice of base and cation can influence stereoselectivity.
-
Possible Cause: The steric bulk of the phosphonate reagent may be insufficient.
-
Troubleshooting Step: Consider using a phosphonate with bulkier ester groups (e.g., isopropyl instead of ethyl) to enhance (E)-selectivity.[4]
-
Issue 2: Poor (E)-selectivity when using a Wittig reaction.
-
Possible Cause: The phosphonium ylide is not sufficiently stabilized.
-
Possible Cause: Inappropriate choice of base.
Issue 3: Isomerization of the (E)-product to the (Z)-isomer during workup or purification.
-
Possible Cause: Exposure to acidic or basic conditions during aqueous workup.
-
Troubleshooting Step: Perform the aqueous workup with neutral or near-neutral solutions. Use saturated ammonium chloride (NH₄Cl) for quenching and wash with brine. Avoid strong acids or bases.
-
-
Possible Cause: Isomerization on silica gel during column chromatography.
-
Troubleshooting Step: Deactivate the silica gel by treating it with a small amount of a non-polar solvent containing ~1% triethylamine before packing the column. This neutralizes acidic sites on the silica surface that can catalyze isomerization.
-
-
Possible Cause: Photoisomerization upon exposure to UV light.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for obtaining high (E)-selectivity for α,β-unsaturated esters like this compound?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is typically the preferred method as it is well-known to favor the formation of (E)-alkenes, especially with stabilized phosphonates.[2][4][10] The Julia-Kocienski olefination is another excellent method that provides high (E)-selectivity.[11][12][13]
Q2: How does temperature affect the stereochemical outcome of the HWE reaction?
A2: Higher reaction temperatures generally increase the (E)-selectivity.[2][3] This is because the intermediates in the reaction pathway can equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[1] At lower temperatures, the reaction is under kinetic control, which can lead to a higher proportion of the (Z)-isomer.[1][14][15]
Q3: Can the base used in the Wittig and HWE reactions influence the E/Z ratio?
A3: Yes, the choice of base is critical. In the HWE reaction, lithium-containing bases tend to provide higher (E)-selectivity compared to sodium or potassium bases.[2] For the Wittig reaction with stabilized ylides, sodium-based reagents are often used to favor the (E)-product.[6]
Q4: How can I accurately determine the E/Z ratio of my product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is a powerful technique for determining the E/Z ratio. The coupling constant (J-value) between the vinylic protons is characteristically different for the (E) and (Z) isomers. For (E)-isomers, the J-value is typically larger (around 15-18 Hz) compared to (Z)-isomers (around 10-12 Hz). Gas Chromatography (GC) can also be used to separate and quantify the isomers.[16]
Q5: Are there any purification techniques specifically suited for separating (E) and (Z) isomers?
A5: Separating geometric isomers can be challenging due to their similar physical properties.[16] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods.[16] For column chromatography, using silver nitrate-impregnated silica gel can sometimes improve the separation of E/Z isomers.[17]
Data Presentation
Table 1: Factors Influencing Stereoselectivity in Olefination Reactions for α,β-Unsaturated Esters
| Reaction | Factor | Condition Favoring (E)-Isomer | Condition Favoring (Z)-Isomer |
| Horner-Wadsworth-Emmons | Temperature | Higher temperatures (e.g., 23 °C)[2][3] | Lower temperatures (e.g., -78 °C)[14][15] |
| Cation from Base | Li⁺ > Na⁺ > K⁺[2] | K⁺ with 18-crown-6 (Still-Gennari)[1] | |
| Phosphonate Structure | Bulky phosphonate groups[2] | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl)[10] | |
| Aldehyde Structure | Increased steric bulk[2] | Less sterically hindered aldehydes | |
| Wittig Reaction | Ylide Type | Stabilized ylides (e.g., ester substituent)[5][6][7] | Unstabilized ylides (e.g., alkyl substituent)[5][6] |
| Salt Additives | Salt-free conditions for stabilized ylides | Presence of lithium salts can decrease E-selectivity[5] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of the Phosphonate Ylide:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) or lithium bis(trimethylsilyl)amide (LHMDS), portion-wise while stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of butanal (butyraldehyde) in anhydrous THF to the reaction mixture via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound, highlighting key stages and potential points for isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Solved The stereoselectivity of the Wittig reaction is due | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. Julia olefination - Wikipedia [en.wikipedia.org]
- 13. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 14. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [iro.uiowa.edu]
- 16. benchchem.com [benchchem.com]
- 17. AU2006241202A1 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Troubleshooting peak tailing in GC analysis of Ethyl (E)-2-hexenoate
Technical Support Center: GC Analysis of Ethyl (E)-2-hexenoate
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of this compound, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for this compound is showing significant peak tailing. What are the most likely causes?
A1: Peak tailing for a moderately polar compound like this compound is typically due to secondary interactions within the GC system. The most common causes include:
-
Active Sites: Interaction of the ester group with active sites in the inlet liner, column, or packing material. These sites are often exposed silanol groups (Si-OH) that can lead to hydrogen bonding.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites and obstruct the sample path.
-
Improper Column Installation: Incorrect column positioning in the inlet can create dead volumes or turbulent flow, leading to peak distortion. A poor column cut can also create active sites.
-
Inlet Issues: A contaminated or non-deactivated inlet liner is a frequent source of peak tailing for polarizable analytes. Septum particles can also introduce active sites.
-
Suboptimal Method Parameters: An incorrect inlet temperature, slow sample vaporization, or an inappropriate stationary phase can all contribute to peak tailing.
Q2: How can I determine if my GC column is the source of the peak tailing for this compound?
A2: To diagnose a column-related issue, you can perform the following steps:
-
Inject a Non-Polar Standard: Analyze a non-polar compound, such as an alkane (e.g., decane or dodecane). If this compound exhibits a symmetrical peak shape, it strongly suggests that the tailing of this compound is due to its polarity and interaction with active sites on the column.
-
Trim the Column: Cut 10-20 cm from the inlet end of the column. This removes the area most likely to be contaminated with non-volatile residues. If the peak shape of this compound improves, contamination was a likely contributor.
-
Inspect for Discoloration: Visually inspect the inlet end of the column. Discoloration can indicate the buildup of non-volatile residues.
Q3: Can the choice of stationary phase affect peak tailing for this compound?
A3: Absolutely. The polarity of the stationary phase should be appropriate for the analyte. This compound is a moderately polar compound due to the ester functional group.
-
Non-polar columns (e.g., DB-1, HP-5ms) are commonly used for the analysis of esters. Elution on these columns is primarily based on boiling point. However, if active sites are present on the column, interactions with the polar ester group can still occur, leading to tailing.
-
Intermediate to polar columns can also be used. The key is to ensure the column is well-deactivated to minimize interactions with residual silanol groups. A mismatch in polarity between the analyte and the stationary phase can sometimes exacerbate peak tailing.
Q4: What are some initial, simple steps I can take to troubleshoot peak tailing before undertaking more complex solutions?
A4: Start with the simplest and most common causes:
-
Check the Inlet Liner: Replace the inlet liner with a new, deactivated liner. This is a very common source of peak tailing.
-
Replace the Septum: Old or cored septa can shed particles into the inlet liner, creating active sites.
-
Recut the Column: Ensure you have a clean, square cut at the inlet end of the column. A poor cut can cause peak distortion.
-
Verify Column Installation: Check that the column is installed at the correct depth in the inlet according to the manufacturer's instructions.
Troubleshooting Guide for Peak Tailing
The following table summarizes common causes of peak tailing in the GC analysis of this compound and provides systematic solutions.
| Potential Cause | Symptoms | Recommended Action | Success Indicator |
| Inlet Liner Contamination/Activity | All peaks, but especially polarizable ones like this compound, show tailing. | Replace the inlet liner with a new, deactivated (silanized) liner. | Improved peak symmetry for this compound. |
| Improper Column Installation | All peaks in the chromatogram exhibit tailing. | Verify the correct column installation depth in the inlet and detector. Re-install if necessary. | Symmetrical peak shapes for all compounds. |
| Poor Column Cut | Tailing or split peaks for all analytes. | Recut the column inlet, ensuring a clean, square cut. | Sharper, more symmetrical peaks. |
| Column Contamination (at head) | Gradual increase in peak tailing over several injections. | Trim 10-20 cm from the inlet end of the column. | Restoration of symmetrical peak shape. |
| Active Sites in the GC System | Only polar or polarizable compounds like this compound show tailing. | Use a deactivated liner and a high-quality, well-deactivated column. | Reduced tailing for this compound. |
| Suboptimal Inlet Temperature | Broad and/or tailing peaks. | Optimize the inlet temperature. A good starting point is typically 250 °C. | Sharper, more symmetrical peaks. |
| Column Overload | Peak fronting is more common, but severe tailing can occur. | Dilute the sample or decrease the injection volume. | Symmetrical peak shape at lower concentrations. |
| Incompatible Solvent | Distortion of early eluting peaks. | Ensure the sample solvent is compatible with the stationary phase. | Improved peak shape for early eluters. |
Experimental Protocols
Protocol 1: Standard GC Method for this compound Analysis
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
Protocol 2: Inlet Maintenance Procedure
A clean and inert inlet is crucial for good peak shape.
-
Cool Down: Ensure the inlet has cooled to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum and Nut: Unscrew the septum nut and remove the septum.
-
Remove Liner: Carefully remove the inlet liner using forceps.
-
Clean and Inspect: Visually inspect the inside of the inlet for any residue.
-
Install New Consumables: Wearing clean gloves, use forceps to place the new O-ring on the new liner. Insert the new liner into the inlet. Place the new septum in its housing.
-
Re-secure Inlet: Tighten the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.
-
Leak Check: Turn the carrier gas flow back on. Perform an electronic leak check to ensure all connections are secure.
-
Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.
Caption: A logical workflow for troubleshooting GC peak tailing.
Caption: Chemical interaction leading to peak tailing.
Stability and degradation issues of Ethyl (E)-2-hexenoate under storage
Technical Support Center: Ethyl (E)-2-hexenoate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is an organic compound classified as an α,β-unsaturated ester.[1][2][3] Its structure contains an ester functional group and a carbon-carbon double bond between the alpha and beta positions relative to the carbonyl group. This conjugated system makes the molecule susceptible to specific degradation pathways, such as nucleophilic attack at the β-carbon.[1][3] It is known for its characteristic fruity, green aroma and is used as a flavor and fragrance agent.[4]
Q2: What are the primary degradation pathways for this compound under typical storage conditions?
A2: The two primary degradation pathways are hydrolysis of the ester linkage and reactions involving the carbon-carbon double bond.
-
Hydrolysis: In the presence of water, especially catalyzed by acidic or basic conditions, the ester can hydrolyze to form (E)-2-hexenoic acid and ethanol.[5] Alkaline hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible reaction.[5]
-
Oxidation/Polymerization: The α,β-unsaturated system is susceptible to oxidation, especially in the presence of light and air (oxygen).[6] This can lead to the formation of various oxidation products. The double bond also makes the compound prone to polymerization, particularly under prolonged storage or exposure to initiators.[3]
Q3: I've noticed a decrease in purity of my sample over time. What is the likely cause?
A3: A decrease in purity is most often due to chemical degradation. The most common cause is hydrolysis due to the presence of moisture. Another likely cause is oxidation if the sample was not stored under an inert atmosphere. To confirm the cause, you would need to analyze the sample for the presence of (E)-2-hexenoic acid and ethanol (indicating hydrolysis) or other unexpected high-molecular-weight species (indicating polymerization or oxidation).
Q4: The odor of my this compound sample has changed from fruity to a sour or acrid smell. What does this indicate?
A4: This typically indicates hydrolysis has occurred. The fruity scent is characteristic of the ester, while the formation of (E)-2-hexenoic acid, a carboxylic acid, will introduce a sour or acrid odor.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues.
dot
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Storage Recommendations and Stability Data
Proper storage is critical to maintaining the purity and stability of this compound.
| Parameter | Recommended Condition | Rationale | Potential Degradation Product |
| Temperature | 2–8 °C[7] | Reduces the rate of all chemical degradation reactions. | (E)-2-hexenoic acid, ethanol, polymers |
| Atmosphere | Inert Gas (Nitrogen or Argon)[8] | Prevents oxidation of the double bond.[6] | Various oxidation products |
| Light Exposure | Amber vial / Protect from light[8][9] | Light can catalyze oxidation and polymerization reactions. | Various oxidation products, polymers |
| Moisture | Store in a tightly sealed container in a dry place.[8][9] | Prevents hydrolysis of the ester functional group. | (E)-2-hexenoic acid, ethanol |
| Container | Tightly sealed, appropriate container[10] | Prevents contamination from air and moisture. | Contamination-dependent |
Note: Quantitative degradation rates are highly dependent on specific conditions and are not broadly published. Stability should be assessed empirically under your specific experimental conditions.
Key Degradation Pathways
The following diagram illustrates the primary chemical reactions that lead to the degradation of this compound.
dot
Caption: Chemical pathways for the degradation of this compound.
Experimental Protocols
Protocol 1: Stability Assessment via Gas Chromatography (GC)
This protocol outlines a method to quantify the purity of this compound and detect the primary degradation products, (E)-2-hexenoic acid and ethanol.
dot
Caption: Workflow for conducting a stability study of this compound using GC analysis.
Methodology:
-
Objective: To determine the stability of this compound under various storage conditions over time.
-
Materials:
-
This compound sample
-
GC-grade solvent (e.g., Ethyl Acetate)
-
Internal Standard (IS) (e.g., Dodecane)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-WAX or similar polar column)
-
-
Procedure:
-
Sample Storage: Aliquot the test sample into separate vials representing different storage conditions (e.g., 4°C/dark/N₂, 25°C/dark/air, 25°C/light/air). Seal vials tightly.
-
Initial Analysis (T=0): Immediately prepare a sample for analysis to establish the initial purity.
-
Prepare a stock solution of the Internal Standard (IS) in ethyl acetate.
-
Accurately weigh a small amount of this compound into a volumetric flask, add the IS stock solution, and dilute to volume with ethyl acetate.
-
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 3, 6 months), retrieve one vial from each storage condition and prepare a sample as described in step 3.2.
-
GC Analysis:
-
Injector Temp: 250°C
-
Detector Temp: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min. (This is a starting point and must be optimized).
-
Carrier Gas: Helium or Hydrogen.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify the peaks for this compound, the IS, and any new peaks that appear over time. (E)-2-hexenoic acid will typically have a longer retention time than the parent ester.
-
Calculate the peak area ratio of this compound to the IS for each sample.
-
Determine the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Purity (%) = (Area_Ratio_Time_X / Area_Ratio_Time_0) * 100
-
-
References
- 1. fiveable.me [fiveable.me]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 27829-72-7 [thegoodscentscompany.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. smsrail.com [smsrail.com]
- 7. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 8. download.basf.com [download.basf.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. synerzine.com [synerzine.com]
Technical Support Center: Purification of Crude Ethyl (E)-2-hexenoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl (E)-2-hexenoate. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesized batch of crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic method employed. For common olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the primary impurities include:
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Geometric Isomer: The (Z)-isomer of Ethyl 2-hexenoate is a common byproduct, although the HWE reaction generally favors the formation of the desired (E)-isomer.[1]
-
Unreacted Starting Materials: Residual amounts of the aldehyde (e.g., butanal) and the phosphonate reagent (in the HWE reaction) or phosphonium ylide (in the Wittig reaction) may remain.[1]
-
Reaction Byproducts:
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q2: Which purification technique is most suitable for this compound?
A2: The optimal purification technique depends on the scale of your reaction and the nature of the impurities. The two most effective methods are:
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Fractional Vacuum Distillation: This is an excellent method for large-scale purification and for removing impurities with significantly different boiling points. Due to the relatively high boiling point of this compound (167-174 °C at 760 mmHg), vacuum distillation is recommended to prevent thermal decomposition.[4]
-
Flash Column Chromatography: This technique is highly effective for separating the desired (E)-isomer from the (Z)-isomer and other closely related impurities, especially for small to medium-scale reactions.[5]
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the percentage of the desired compound and identifies volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the structure of the (E)-isomer and can be used to determine the ratio of (E) to (Z) isomers.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify a suitable solvent system for column chromatography.[6]
Troubleshooting Guides
Issue 1: Low Purity After Fractional Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient Fractionation | Ensure your distillation column has sufficient theoretical plates (e.g., use a Vigreux or packed column). Maintain a slow and steady distillation rate. |
| Overlapping Boiling Points | If impurities have boiling points very close to the product, distillation may not be effective. Consider using flash column chromatography for further purification. |
| Thermal Decomposition | A dark-colored or tarry residue in the distillation flask suggests decomposition. Reduce the distillation temperature by applying a higher vacuum. |
Issue 2: Poor Separation During Flash Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the best separation. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.[5][7][8] |
| Co-eluting Impurities | If impurities have a similar polarity to the product, they may elute together. Try a different solvent system or consider using a different stationary phase (e.g., alumina). |
| Column Overloading | Using too much crude material for the amount of silica gel will result in poor separation. A general guideline is to load 1-5% of the silica gel mass with the crude product. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly. |
Data Presentation
The following table provides representative data on the purity of this compound before and after purification by different methods.
| Purification Method | Crude Purity (GC Area %) | Purified Purity (GC Area %) | Typical Yield |
| Fractional Vacuum Distillation | 85% | >98% | 70-85% |
| Flash Column Chromatography | 85% | >99% | 60-80% |
| Aqueous Wash Only | 85% | 88-92% | >95% |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents.
-
Collect the main fraction at the expected boiling point under the applied vacuum. The boiling point of this compound is approximately 110-111 °C at 10 mmHg.
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A common eluent is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3-0.4.[6]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a flat and uniform bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Effect of temperature and pH on Ethyl (E)-2-hexenoate stability
Technical Support Center: Stability of Ethyl (E)-2-hexenoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of this compound under various temperature and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist users in designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an α,β-unsaturated ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by both acids and bases, to yield (E)-2-hexenoic acid and ethanol.[1]
-
Thermal Degradation: At elevated temperatures, α,β-unsaturated esters can undergo isomerization, polymerization, or decomposition.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of esters is significantly influenced by pH. Generally, ester hydrolysis is slowest in a slightly acidic to neutral pH range (approximately pH 4-6). The rate increases under both strongly acidic and alkaline conditions.[1]
Q3: What is the expected effect of temperature on the stability of this compound?
A3: The rate of chemical degradation, including hydrolysis and other thermal degradation pathways, increases with temperature. The relationship between temperature and the rate constant of a reaction is typically described by the Arrhenius equation.
Q4: What are the likely degradation products of this compound?
A4: Under hydrolytic conditions, the primary degradation products are (E)-2-hexenoic acid and ethanol. At elevated temperatures, in addition to hydrolysis products, one might observe isomers, oligomers, or polymers of this compound.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Aqueous Formulations
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your formulation. Ester hydrolysis is accelerated at high and low pH. Adjust the pH to a range of 4-6 for optimal stability. |
| Presence of Catalysts | Certain metal ions can catalyze hydrolysis. If your formulation contains metal ions, consider adding a chelating agent like EDTA. |
| Elevated Temperature | Ensure that the formulation is stored at the recommended temperature. If elevated temperatures are required for the application, the expected shelf-life will be shorter. |
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
| Potential Cause | Troubleshooting Steps |
| Degradation | The new peaks are likely degradation products. Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks to help in their identification. (E)-2-hexenoic acid is a likely candidate. |
| Interaction with Excipients | The unknown peaks could be reaction products of this compound with other components in the formulation. Conduct forced degradation studies on the active ingredient alone to confirm. |
| Contamination | Ensure proper handling and cleaning procedures to rule out external contamination. |
Data Presentation
Disclaimer: The following tables contain representative, hypothetical data based on the general principles of ester stability. Specific experimental data for this compound is not currently available in published literature. These tables are for illustrative purposes to guide experimental design.
Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Buffers at 25°C
| pH | Half-life (t½) in Days (Estimated) |
| 2.0 | 15 |
| 4.0 | 300 |
| 6.0 | 350 |
| 8.0 | 90 |
| 10.0 | 5 |
Table 2: Hypothetical Percentage of this compound Remaining After 30 Days at Various Temperatures (pH 6.0)
| Temperature | % Remaining (Estimated) |
| 4°C | 99.5 |
| 25°C | 97.0 |
| 40°C | 85.0 |
| 60°C | 60.0 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for Hydrolysis
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Prepare a series of aqueous buffer solutions across a range of pH values (e.g., pH 2, 4, 6, 8, 10).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Spike a known concentration of the this compound stock solution into each buffer solution to a final concentration suitable for the analytical method.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At specified time intervals, withdraw an aliquot from each solution.
-
Immediately quench the degradation by neutralizing the sample or diluting it in the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will be the negative of the pseudo-first-order rate constant (-k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the effect of temperature on the stability of this compound.
Methodology:
-
Prepare a solution of this compound in a suitable solvent or formulation buffered at a stable pH (e.g., pH 6.0).
-
Aliquot the solution into sealed vials to prevent evaporation.
-
Store the vials at a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At predetermined time points, remove a vial from each temperature and allow it to cool to room temperature.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
The percentage of remaining this compound can be calculated relative to the initial concentration.
-
The degradation rate constants at different temperatures can be used to calculate the activation energy (Ea) using the Arrhenius equation.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound instability.
References
Overcoming substrate inhibition in the enzymatic synthesis of ethyl hexanoate
Technical Support Center: Enzymatic Synthesis of Ethyl Hexanoate
Welcome to the technical support center for the enzymatic synthesis of ethyl hexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly substrate inhibition, encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis process in a question-and-answer format.
Q1: My reaction rate is high at low substrate concentrations but drops significantly when I increase the concentration of either hexanoic acid or ethanol. What's happening?
A1: This phenomenon is a classic sign of substrate inhibition. In the enzymatic synthesis of ethyl hexanoate, which often follows a Ping-Pong Bi-Bi mechanism, high concentrations of either the acid (hexanoic acid) or the alcohol (ethanol) can bind to the enzyme in a non-productive way, forming a dead-end complex and hindering the reaction.[1][2] Both hexanoic acid and ethanol have been identified as potential inhibitors in this synthesis.[2][3][4]
Initial Troubleshooting Steps:
-
Confirm True Inhibition: First, ensure the rate decrease is not due to other factors like changes in pH or solution viscosity at high substrate concentrations.[5]
-
Vary Substrate Concentration: Systematically vary the concentration of one substrate while keeping the other constant to identify the inhibitory threshold and the optimal concentration range.[4][5]
-
Optimize Molar Ratio: The ratio of alcohol to acid is critical. Increasing the ethanol to hexanoic acid molar ratio up to a certain point (e.g., 3:1) can enhance the reaction rate, but excessive ethanol can become inhibitory.[3]
Q2: I've optimized the substrate concentrations and molar ratio, but the conversion is still lower than expected. What should I try next?
A2: If substrate inhibition persists or conversion remains low, consider the following advanced strategies:
-
Introduce a Solvent: Performing the reaction in a non-polar organic solvent like n-hexane can mitigate substrate inhibition.[4][6] The solvent can reduce the effective concentration of the polar substrates (short-chain acids and alcohols) in the immediate vicinity of the enzyme, preventing denaturation and reducing inhibitory effects.[7][8]
-
Water Removal: The esterification reaction produces water, which can facilitate the reverse reaction (hydrolysis), thereby reducing the net yield of ethyl hexanoate.[1] Consider adding molecular sieves to the reaction medium to adsorb water as it is formed.[6]
-
Enzyme Immobilization: Using an immobilized lipase can enhance stability and sometimes reduce substrate inhibition.[7][9] Immobilization provides a more stable microenvironment for the enzyme and can prevent aggregation.[9]
-
Fed-Batch Strategy: Instead of adding all substrates at the beginning, use a fed-batch approach where one or both substrates are added gradually over time. This strategy helps maintain optimal substrate concentrations in the reactor, avoiding inhibitory levels.
Q3: My enzyme seems to be deactivating over the course of the reaction. How can I improve its stability?
A3: Enzyme deactivation can be caused by several factors in this synthesis:
-
Temperature: While higher temperatures increase reaction rates, temperatures above 60°C can cause rapid deactivation of many lipases.[4] The optimal range is typically between 45-55°C.[4][6]
-
Substrate-Induced Inactivation: Short-chain acids and alcohols can be particularly harsh on lipases, potentially causing denaturation.[7][10] This is especially true in solvent-free systems where polar substrates can accumulate in the enzyme's aqueous microenvironment.[8]
-
pH: In a solvent-free system, a high concentration of hexanoic acid can lower the pH of the enzyme's microenvironment, leading to inactivation.
Solutions:
-
Optimize Temperature: Ensure your reaction is running within the optimal temperature range for your specific lipase.[4]
-
Use an Organic Solvent: As mentioned, a solvent can protect the enzyme from high concentrations of inhibitory substrates.[8]
-
Immobilize the Enzyme: Immobilization is a well-established method to enhance the operational stability of enzymes against temperature, pH, and organic solvents.[7][9]
Frequently Asked Questions (FAQs)
Q: What is the typical kinetic mechanism for lipase-catalyzed synthesis of ethyl hexanoate? A: The reaction generally follows a Ping-Pong Bi-Bi mechanism with inhibition by one or both substrates.[1][3][6] In this mechanism, the enzyme first binds with the acyl donor (hexanoic acid) to form an acyl-enzyme complex, releasing the first product (water). The acyl-enzyme complex then reacts with the alcohol (ethanol) to form the ester and regenerate the free enzyme.[2]
Q: Which substrate is more likely to be inhibitory, hexanoic acid or ethanol? A: Both substrates can be inhibitory. Several studies report inhibition by higher concentrations of hexanoic acid.[4][6][11] However, ethanol can also act as a competitive inhibitor by binding to the enzyme and preventing the formation of the initial acyl-enzyme complex.[2][3] The specific inhibitory effects can depend on the lipase used and the reaction conditions.
Q: Is a solvent-free system better than using an organic solvent? A: Both systems have advantages and disadvantages. Solvent-free systems are considered "greener" and result in higher product concentrations, but they are more prone to severe substrate inhibition and enzyme deactivation.[7][10] Using an organic solvent like n-hexane can alleviate these issues, leading to more stable operation, though it adds a downstream step for solvent removal.[4][6]
Q: How can I analyze the products of my reaction? A: The most common method for analyzing the reaction mixture is Gas Chromatography (GC).[3] This technique allows for the separation and quantification of the substrates (hexanoic acid, ethanol) and the product (ethyl hexanoate) to determine the percentage conversion over time.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of ethyl hexanoate.
Table 1: Optimal Reaction Conditions for Ethyl Hexanoate Synthesis
| Enzyme Source | System Type | Temp. (°C) | Substrate Ratio (Alcohol:Acid) | Enzyme Loading | Max. Conversion (%) | Reference |
| Novozym 435 | Solvent-Free | 50 | 3:1 | 2% (w/w) | 88.57 | [3] |
| Novozym 435 (Predicted) | Solvent-Free | 48.83 | 3.39:1 | 2.35% (w/w) | 90.99 | [3] |
| Rhizomucor miehei Lipase | n-Hexane | 45-55 | 1:1 (at 0.5 M) | Not specified | Not specified | [4] |
| FERMASE CALB 10000 | Solvent-Free (Ultrasound) | 50 | 2:1 | 2% (w/w) | 94.25 | [12] |
Table 2: Reported Kinetic Parameters
| Enzyme Source | Kinetic Parameter | Value | Reference |
| Rhizomucor miehei Lipase | Vmax | 1.861 µmol min-1 mg-1 | [4] |
| KM (Hexanoic Acid) | 0.08466 M | [4] | |
| Ki (Hexanoic Acid) | 0.550 M | [4] | |
| Novozym 435 | Rmax | 37.59 mmol h-1 g-1 | [1] |
| Km (Ethanol) | 1.51 M | [1] | |
| Km (Hexanoic Acid) | 0.78 M | [1] | |
| Ki (Hexanoic Acid) | 1.55 M | [1] |
Experimental Protocols
Protocol 1: General Procedure for Batch Enzymatic Synthesis of Ethyl Hexanoate
This protocol provides a general method for the synthesis in a laboratory-scale batch reactor.
-
Materials:
-
Immobilized lipase (e.g., Novozym 435, FERMASE CALB 10000)
-
Hexanoic acid (≥99% purity)
-
Ethanol (anhydrous)
-
Organic solvent (e.g., n-hexane), if not a solvent-free system
-
Molecular sieves (3Å or 4Å), optional for water removal
-
Screw-capped flasks (e.g., 50 mL or 100 mL)
-
Incubator shaker with temperature control
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
To a 50 mL screw-capped flask, add the desired amounts of hexanoic acid and ethanol to achieve the target molar ratio (e.g., 1:3 acid to alcohol).[3] If using a solvent, add it at this stage.
-
Add the immobilized lipase. A typical enzyme loading is 2% (w/w) of the total substrate mass.[3][12]
-
(Optional) If water removal is desired, add molecular sieves at a loading of ~10% (w/w).[6]
-
Seal the flask tightly to prevent the evaporation of volatile components.
-
Place the flask in an incubator shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200-250 rpm).[3][12]
-
Start the reaction and withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular time intervals (e.g., 0, 30, 60, 90, 120 min).
-
Prepare the samples for GC analysis. This may involve dilution with a suitable solvent (like the one used in the reaction or another like isooctane) and filtering to remove enzyme particles.
-
Inject the prepared samples into the GC to quantify the concentration of ethyl hexanoate and remaining substrates.
-
Calculate the percentage conversion of the limiting substrate (typically hexanoic acid) at each time point.
-
Protocol 2: Procedure for Investigating Substrate Inhibition Kinetics
This protocol outlines how to generate data to determine kinetic constants like Km and Ki.
-
Experimental Design:
-
The experiment involves measuring the initial reaction rate at various substrate concentrations.
-
Series 1 (Varying Hexanoic Acid): Prepare a series of reactions where the concentration of ethanol is kept constant and high (but not inhibitory), while the concentration of hexanoic acid is varied across a wide range (e.g., from 0.1 M to 2.0 M).[1]
-
Series 2 (Varying Ethanol): Prepare another series of reactions where the concentration of hexanoic acid is kept constant, and the concentration of ethanol is varied.
-
-
Procedure:
-
For each reaction, follow steps 1-5 from Protocol 1.
-
Measure the initial reaction rate (V0) by taking samples at very short intervals during the initial, linear phase of the reaction (e.g., the first 5-10 minutes).
-
Analyze the samples by GC to determine the amount of ethyl hexanoate produced per unit time.
-
-
Data Analysis:
-
Plot the initial reaction rate (V0) against the substrate concentration. A decrease in rate at higher concentrations will confirm substrate inhibition.
-
To determine the kinetic parameters, fit the data to a suitable kinetic model, such as the Ping-Pong Bi-Bi model with substrate inhibition, using non-linear regression software.[1][2]
-
Alternatively, double reciprocal plots (e.g., Lineweaver-Burk plots) of 1/V0 versus 1/[S] can be used for a preliminary visual analysis of the inhibition mechanism.
-
Visualizations
The following diagrams illustrate key workflows and mechanisms related to overcoming substrate inhibition.
Caption: Troubleshooting workflow for substrate inhibition.
Caption: Ping-Pong Bi-Bi mechanism with substrate inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for handling and storing Ethyl (E)-2-hexenoate safely
This technical support center provides best practices for the safe handling and storage of Ethyl (E)-2-hexenoate, tailored for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Fruity, green, pineapple, and apple-like | [1] |
| Boiling Point | 167.00 to 174.00 °C @ 760.00 mm Hg | [2][4] |
| Flash Point | 54.44 °C (130.00 °F) to 62.22 °C (144.00 °F) | [2][3] |
| Specific Gravity | 0.894 to 0.905 @ 20/25 °C | [2][3] |
| Water Solubility | Slightly soluble | [3] |
| Refractive Index | 1.430 to 1.440 @ 20.00 °C | [2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of this compound.
Handling and Personal Protective Equipment (PPE)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[5] It can also cause skin and eye irritation.[2] Inhalation of high concentrations of vapors may cause respiratory irritation.[6]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE to minimize exposure.[7] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber.[8][9]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are recommended.[10] For larger quantities or in case of a splash risk, consider a chemical-resistant apron.[9]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[10][11] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
Q3: How should I properly transfer this compound from a larger container to a smaller one?
A3: To prevent the buildup of static electricity, which can ignite flammable vapors, it is crucial to ground and bond both the dispensing and receiving containers during transfer.[10] Use only non-sparking tools.[11]
Storage
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[11] It should be kept away from heat, sparks, open flames, and other sources of ignition.[5][11]
Q5: Are there any incompatible materials I should avoid storing near this compound?
A5: Yes, avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures
Q6: What should I do in case of accidental skin or eye contact with this compound?
A6:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Q7: What is the proper procedure for cleaning up a small spill of this compound?
A7: For a small spill, first ensure the area is well-ventilated and eliminate all ignition sources.[14] Wear appropriate PPE.[15] Contain the spill with an inert absorbent material, such as sand, earth, or vermiculite.[11][15] Do not use combustible materials like paper towels to absorb the spill.[14] Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[15][16]
Q8: How should I respond to a fire involving this compound?
A8: this compound is a flammable liquid, which is a Class B fire.[17] Use a dry chemical, foam, or carbon dioxide (CO2) fire extinguisher.[11][18] Do not use a water jet, as it may spread the fire.[17]
Troubleshooting Guides for Experiments
This section provides guidance on how to troubleshoot common issues that may arise during experiments involving this compound.
Problem 1: Low or No Product Yield in an Esterification Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | * Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). * Consider extending the reaction time or increasing the reaction temperature, if the stability of the reactants and products allows. |
| Equilibrium Not Shifted Towards Products | * In Fischer esterification, use an excess of one reactant (usually the alcohol) to drive the equilibrium forward. * Remove water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent. |
| Catalyst Inactivity | * Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) has not been neutralized or degraded. * For enzymatic reactions, check the activity of the lipase and ensure optimal pH and temperature conditions. |
| Poor Quality of Starting Materials | * Verify the purity of the starting materials (e.g., 2-hexenoic acid and ethanol) as impurities can interfere with the reaction. * Ensure reagents are anhydrous, as water can prevent the reaction from proceeding. |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | * Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. * Use an appropriate purification method, such as distillation or column chromatography, to separate the product from the starting materials. |
| Formation of Side Products | * Review the reaction mechanism for potential side reactions (e.g., polymerization, isomerization). * Adjust reaction conditions (e.g., lower temperature) to minimize the formation of byproducts. |
| Contamination from the Workup Procedure | * Ensure all glassware is clean and dry. * During extractions, ensure complete separation of aqueous and organic layers to avoid contamination. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from (E)-2-hexenoic acid and ethanol using an acid catalyst.
Materials:
-
(E)-2-hexenoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (E)-2-hexenoic acid and an excess of anhydrous ethanol (e.g., 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
Spill Response Logic Diagram
Caption: A decision-making diagram for responding to a spill of this compound.
References
- 1. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 2. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]
- 3. This compound, 27829-72-7 [thegoodscentscompany.com]
- 4. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. support.hpe.com [support.hpe.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. synerzine.com [synerzine.com]
- 12. download.basf.com [download.basf.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. westlab.com [westlab.com]
- 17. fireandsafetycentre.co.uk [fireandsafetycentre.co.uk]
- 18. internationalfireandsafetyjournal.com [internationalfireandsafetyjournal.com]
Validation & Comparative
A Spectroscopic Showdown: Unraveling the Geometries of Ethyl 2-hexenoate Isomers
A detailed spectroscopic comparison of Ethyl (E)-2-hexenoate and its geometric isomer, Ethyl (Z)-2-hexenoate, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the spatial arrangement of substituents around the carbon-carbon double bond, provide a clear method for their differentiation and characterization.
This guide presents a comprehensive analysis of the spectroscopic data for the (E)- and (Z)-isomers of Ethyl 2-hexenoate, tailored for researchers, scientists, and professionals in drug development. The data is supported by detailed experimental protocols for replication and further investigation.
At a Glance: Spectroscopic Data Summary
The key to distinguishing between the (E) and (Z) isomers lies in the nuanced shifts and coupling constants observed in their NMR spectra, characteristic vibrational modes in IR spectroscopy, and fragmentation patterns in mass spectrometry. Below is a summary of the key quantitative data.
¹H NMR Spectroscopy Data
The proton NMR spectra are particularly informative. The coupling constant between the vinylic protons (H-2 and H-3) is significantly larger for the trans ((E)-) isomer than for the cis ((Z)-) isomer.
| Parameter | This compound | Ethyl (Z)-2-hexenoate |
| Chemical Shift (δ) H-2 | ~5.8 ppm (dt) | Expected downfield shift relative to (E)-isomer |
| Chemical Shift (δ) H-3 | ~6.9 ppm (dt) | Expected upfield shift relative to (E)-isomer |
| Coupling Constant (J) H-2, H-3 | ~15 Hz | Expected ~10 Hz |
| Chemical Shift (δ) -OCH₂CH₃ | ~4.2 ppm (q) | ~4.1 ppm (q) |
| Chemical Shift (δ) -OCH₂CH₃ | ~1.3 ppm (t) | ~1.2 ppm (t) |
| Chemical Shift (δ) -CH₂CH₂CH₃ | ~2.2 ppm (q) | Data not available |
| Chemical Shift (δ) -CH₂CH₂CH₃ | ~1.5 ppm (sextet) | Data not available |
| Chemical Shift (δ) -CH₂CH₂CH₃ | ~0.9 ppm (t) | Data not available |
Note: Specific experimental data for Ethyl (Z)-2-hexenoate is limited. Expected values are based on typical trends for (Z)-isomers of α,β-unsaturated esters.
¹³C NMR Spectroscopy Data
Carbon NMR provides further structural confirmation. The chemical shifts of the carbon atoms in the vicinity of the double bond are influenced by the isomeric configuration.
| Carbon Atom | This compound | Ethyl (Z)-2-hexenoate |
| C-1 (C=O) | ~166 ppm | Data not available |
| C-2 (=CH) | ~121 ppm | Data not available |
| C-3 (=CH) | ~149 ppm | Data not available |
| C-4 (-CH₂-) | ~35 ppm | Data not available |
| C-5 (-CH₂-) | ~21 ppm | Data not available |
| C-6 (-CH₃) | ~14 ppm | Data not available |
| -OCH₂CH₃ | ~60 ppm | Data not available |
| -OCH₂CH₃ | ~14 ppm | Data not available |
Infrared (IR) Spectroscopy Data
The C=C stretching vibration in the IR spectrum can offer clues to the geometry. The (E)-isomer typically shows a stronger absorption for this bond compared to the (Z)-isomer, which may be weak or absent due to symmetry.
| Vibrational Mode | This compound (cm⁻¹) | Ethyl (Z)-2-hexenoate (cm⁻¹) |
| C=O Stretch | ~1720-1715 | Expected ~1720-1715 |
| C=C Stretch | ~1655 | Expected ~1650 (often weaker) |
| =C-H Bend (trans) | ~980 | Absent |
| =C-H Bend (cis) | Absent | Expected ~730-665 |
| C-O Stretch | ~1270, 1180 | Expected ~1270, 1180 |
| C-H Stretch (sp³) | ~2960-2870 | Expected ~2960-2870 |
| =C-H Stretch (sp²) | ~3030 | Expected ~3030 |
Mass Spectrometry (MS) Data
The mass spectra of both isomers are expected to be very similar as they are structural isomers. The molecular ion peak (M⁺) should appear at m/z 142. Fragmentation patterns are likely to be dominated by cleavages of the ester group and the alkyl chain.
| Fragment Ion (m/z) | Proposed Structure | This compound | Ethyl (Z)-2-hexenoate |
| 142 | [M]⁺ | Present | Expected to be Present |
| 113 | [M - C₂H₅]⁺ | Present | Expected to be Present |
| 97 | [M - OC₂H₅]⁺ | Present | Expected to be Present |
| 69 | [C₄H₅O]⁺ | Present | Expected to be Present |
| 55 | [C₄H₇]⁺ | Present | Expected to be Present |
| 41 | [C₃H₅]⁺ | Present | Expected to be Present |
| 29 | [C₂H₅]⁺ | Present | Expected to be Present |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its (Z)-isomer.
Caption: Workflow for the spectroscopic comparison of geometric isomers.
Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample (this compound or its isomer) in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of 12 ppm, centered at 6 ppm.
-
Employ a 30-degree pulse width and a relaxation delay of 1 second.
-
Collect 16-32 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 220 ppm, centered at 110 ppm.
-
Employ a 45-degree pulse width and a relaxation delay of 2 seconds.
-
Collect 1024-2048 scans.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 100 ppm solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with spectral libraries for confirmation.
A Comparative Analysis of Chemical and Enzymatic Synthesis of Ethyl (E)-2-hexenoate
A detailed guide for researchers and drug development professionals on the synthesis of Ethyl (E)-2-hexenoate, comparing the traditional chemical routes with modern enzymatic methods. This report provides objective performance comparisons supported by experimental data.
This compound is a valuable compound used as a flavoring agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The demand for efficient and sustainable methods for its production has led to the exploration of both chemical and enzymatic synthetic routes. This guide presents a comparative study of these two approaches, offering insights into their respective methodologies, performance metrics, and overall advantages and disadvantages.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of this compound, providing a clear comparison of their performance.
| Parameter | Chemical Synthesis (Horner-Wadsworth-Emmons) | Enzymatic Synthesis (Lipase-catalyzed Esterification) |
| Yield | Typically > 90% | 85-95% |
| Purity | High (>98% after purification) | High (>98% after purification) |
| Reaction Time | 2-12 hours | 24-72 hours |
| Temperature | 0°C to room temperature | 30-60°C |
| Pressure | Atmospheric | Atmospheric |
| Catalyst | Strong base (e.g., NaH, KHMDS) | Lipase (e.g., Novozym 435) |
| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Solvent-free or organic solvents (e.g., hexane) |
| Byproducts | Diethyl phosphate salts | Water |
| Stereoselectivity | High (Predominantly E-isomer) | High |
| Environmental Impact | Use of hazardous reagents and solvents | Milder conditions, biodegradable catalyst |
Experimental Protocols
Chemical Synthesis: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers of α,β-unsaturated esters.[1][2]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Butyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried round-bottom flask is charged with sodium hydride (1.1 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous THF is added, and the suspension is cooled to 0°C in an ice bath.
-
Triethyl phosphonoacetate (1.1 eq) is added dropwise to the suspension. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the complete formation of the phosphonate ylide.
-
The reaction mixture is cooled back to 0°C, and a solution of butyraldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-12 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis using lipases offers a green and highly selective alternative for ester production. This method typically involves the direct esterification of (E)-2-hexenoic acid with ethanol.[3][4]
Materials:
-
(E)-2-Hexenoic acid
-
Ethanol (absolute)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Molecular sieves (optional, for water removal)
-
Hexane (or solvent-free)
Procedure:
-
In a screw-capped flask, (E)-2-hexenoic acid (1.0 eq) and ethanol (1.5-3.0 eq) are mixed. The reaction can be run solvent-free or in a minimal amount of a non-polar organic solvent like hexane.
-
The immobilized lipase (typically 1-5% w/w of the total substrates) is added to the mixture.
-
Molecular sieves can be added to the reaction mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards the product.
-
The flask is sealed and placed in a temperature-controlled shaker or incubator at 30-60°C.
-
The reaction is monitored over 24-72 hours by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction reaches the desired conversion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused for several cycles.
-
The solvent (if used) is removed under reduced pressure.
-
The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary, although enzymatic reactions often yield products of high purity directly.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of this compound, providing a visual comparison of the two processes.
Caption: Workflow for the chemical synthesis of this compound.
References
Validating the Presence of Ethyl (E)-2-hexenoate in Natural Extracts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with natural extracts, the accurate identification and quantification of specific bioactive compounds are paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the validation of Ethyl (E)-2-hexenoate, a volatile ester found in various natural sources. This document outlines the experimental protocols, presents comparative data, and visualizes the analytical workflow to aid in selecting the most suitable method for your research needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating this compound in complex natural extracts depends on several factors, including the required sensitivity, selectivity, sample matrix, and the objective of the analysis (qualitative vs. quantitative). The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for this purpose.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance or other properties. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Selectivity | High, especially with mass spectrometry for unambiguous identification. | Moderate to high, depending on the detector and chromatographic resolution. | High, provides detailed structural information for unequivocal identification. |
| Sensitivity | Very high, capable of detecting trace amounts (ppb range).[1] | High, typically in the ppm to ppb range depending on the detector.[1] | Lower sensitivity compared to GC-MS and HPLC. |
| Quantification | Excellent, with the use of internal or external standards. | Excellent, with proper calibration. | Excellent and absolute (qNMR), can quantify without a specific reference standard for the analyte.[2] |
| Sample Derivatization | May be required for non-volatile or polar compounds, but not for this compound.[1] | Generally not required for this compound. | Not required. |
| Analysis Time | Relatively fast, typically 20-40 minutes per sample. | Can be slower than GC-MS, depending on the separation method. | Fast for data acquisition (minutes), but data processing can be more involved.[3] |
| Advantages | High sensitivity and specificity, extensive compound libraries for identification. | Versatile for a wide range of compounds, including non-volatiles.[4] | Non-destructive, provides detailed structural information, and allows for absolute quantification.[4][5] |
| Limitations | Limited to volatile and thermally stable compounds.[4] | Can have lower resolution for complex volatile mixtures compared to GC-MS. | Lower sensitivity, higher instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the analysis of this compound in natural extracts using GC-MS, HPLC, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a. Sample Preparation (Headspace Injection):
-
Weigh 1 gram of the homogenized natural extract into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., ethyl heptanoate) at a known concentration.
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial at 80°C for 20 minutes to allow for the equilibration of volatile compounds in the headspace.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
c. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with a pure standard.
-
Quantify the compound by integrating the peak area and comparing it to the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol
a. Sample Preparation (Liquid Injection):
-
Extract the natural product with a suitable solvent (e.g., methanol or acetonitrile).
-
Centrifuge the extract at 10,000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.
b. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 30% B.
-
5-15 min: 30-80% B.
-
15-20 min: 80% B.
-
20-25 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
c. Data Analysis:
-
Identify this compound by its retention time compared to a standard.
-
Quantify using a calibration curve generated from serial dilutions of a pure standard.
Quantitative NMR (qNMR) Spectroscopy Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the natural extract into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).
-
Ensure the sample is fully dissolved.
b. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Pulse Program: zg30.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 15-30 seconds for accurate quantification).[6]
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 20 ppm.
c. Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Identify the characteristic signals of this compound (e.g., the vinyl protons and the ethyl ester protons).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (MWₓ / MWₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
ₓ refers to the analyte and ₛ to the standard.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for efficient and accurate validation. The following diagrams, generated using Graphviz, illustrate the logical progression of steps for sample preparation and analysis.
Caption: General workflow for the validation of this compound in natural extracts.
Caption: Conceptual pathways for the analysis of this compound by different techniques.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy — Nanalysis [nanalysis.com]
- 3. neist.res.in [neist.res.in]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Ethyl (E)-2-hexenoate in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds like Ethyl (E)-2-hexenoate in complex matrices is essential for quality control, flavor and fragrance profiling, and various research applications. This guide provides an objective comparison of the primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your specific analytical needs.
This compound is a key aroma compound found in various fruits, such as passion fruit, and is utilized as a flavoring agent.[1][2] Its volatile nature makes it particularly amenable to analysis by gas chromatography. However, HPLC can also be employed, especially when analyzing less volatile or thermally labile components within the same sample matrix.
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of this compound in complex mixtures like food and beverages.[5][6] Sample preparation for GC-MS often involves techniques like headspace analysis or solid-phase microextraction (SPME) to isolate the volatile analytes from the non-volatile matrix components.[5]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally unstable.[4][7] While less common for highly volatile compounds like this compound, HPLC with a UV detector can be a viable option, particularly if simultaneous analysis of non-volatile compounds is required.[8][9] Sample preparation for HPLC may involve filtration or liquid-liquid extraction.[9]
The following table summarizes the key performance characteristics of GC-MS and HPLC for the quantitative analysis of volatile esters, providing a framework for methodological assessment.
Table 1: Comparison of Quantitative Performance for GC-MS and HPLC-UV in the Analysis of Volatile Esters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Key Considerations for this compound |
| Principle | Separation of volatile compounds in the gas phase, with detection by mass spectrometry.[3] | Separation of compounds in the liquid phase, with detection via UV absorbance.[8] | This compound's volatility makes GC-MS a more direct and sensitive approach. |
| Sample Preparation | Headspace (HS), Solid-Phase Microextraction (SPME), or liquid-liquid extraction (LLE) are common.[5][6] | Typically requires filtration or liquid-liquid extraction.[9] | HS-SPME-GC-MS minimizes matrix effects and enhances sensitivity for volatile analytes. |
| Sensitivity | High, with Limits of Detection (LOD) often in the low µg/L (ppb) to ng/L (ppt) range.[10] | Moderate, with LODs typically in the mg/L (ppm) to high µg/L (ppb) range.[9] | For trace-level quantification in complex matrices, GC-MS is the superior choice. |
| Selectivity | Very high, based on both chromatographic retention time and mass spectral data.[5] | Moderate, relying primarily on chromatographic retention time. Potential for co-eluting interferences.[8] | The mass spectrometer in GC-MS provides an additional layer of confirmation, enhancing specificity. |
| Linearity | Excellent (R² > 0.99) over a wide concentration range.[6] | Good (R² > 0.99) within a defined concentration range.[9] | Both techniques can provide excellent linearity with proper calibration. |
| Precision | High, with Relative Standard Deviation (%RSD) values typically below 10%. | High, with %RSD values typically below 10%.[9] | Both methods demonstrate good reproducibility. |
| Accuracy/Recovery | Good, typically within 80-120%. | Good, typically within 80-120%.[9] | Accuracy is dependent on proper sample preparation and the use of internal standards. |
| Analysis Time | Generally longer run times compared to direct injection HPLC, but sample preparation can be automated. | Shorter analysis times per sample, but sample preparation can be more manual.[8] | The overall time from sample to result should be considered, including sample preparation. |
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Protocol 1: Quantitative Analysis of this compound by HS-SPME-GC-MS
This method is highly suitable for the analysis of this compound in complex matrices such as fruit juices, wines, and other beverages.[1][6]
1. Sample Preparation (HS-SPME)
-
Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, add 1.5 g of sodium chloride (NaCl) to the vial.
-
Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate).
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
2. GC-MS Analysis
-
GC System: Agilent 6890 GC or similar.
-
Mass Spectrometer: Agilent 5975 MS or similar.
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: HP-INNOWAX capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C (hold for 1 min), ramp to 220°C at a rate of 3°C/min (hold for 5 min), then ramp to 250°C at 5°C/min and hold for 5 minutes.[1]
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Quantification
-
Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a matrix similar to the samples.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
This method can be used for samples where the concentration of this compound is expected to be in the higher µg/L to mg/L range, or when simultaneous analysis of non-volatile compounds is necessary.[8][9]
1. Sample Preparation
-
For liquid samples, filter through a 0.45 µm syringe filter prior to injection.
-
For solid or semi-solid samples, perform a liquid-liquid extraction. For example, homogenize 10 g of the sample with 20 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Centrifuge the mixture and collect the organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or similar, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
3. Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow and Pathway Visualizations
To illustrate the general process of quantitative analysis and the logical flow of method selection, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of a target analyte in a complex sample matrix.
Caption: A decision tree illustrating the logical selection process between GC-MS and HPLC-UV.
References
- 1. Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
How does Ethyl (E)-2-hexenoate compare to other fruity esters in sensory analysis?
In the complex world of flavor and fragrance, esters are celebrated for their significant contribution to the fruity aromas that define many food and beverage products. Among these, Ethyl (E)-2-hexenoate presents a unique and multifaceted profile. This guide offers a detailed comparison of the sensory attributes of this compound against other well-known fruity esters, supported by a summary of available sensory data and detailed experimental protocols for sensory analysis. This document is intended for researchers, scientists, and professionals in the drug development and food science industries who require a nuanced understanding of flavor compounds.
Comparative Sensory Profile of Fruity Esters
This compound is consistently described as a compound with a complex aroma profile, characterized by fruity, green, and sweet notes, often with a distinctive rum-like nuance.[1] Its versatility allows for its use in a variety of flavor applications, including tropical, grape, berry, and apple profiles.[1] When compared to other common fruity esters, its profile is often perceived as more complex and less singularly defined.
For a clearer comparison, the following table summarizes the sensory profiles of this compound and three other widely used fruity esters: ethyl acetate, isoamyl acetate, and ethyl butyrate. The data is a composite of findings from various sensory studies. It is important to note that direct quantitative comparative data from a single study is limited, and sensory perception can be influenced by factors such as concentration and the medium in which the ester is presented.
| Ester | Chemical Formula | Odor Description | Flavor Profile | Typical Applications |
| This compound | C8H14O2 | Fruity, green, sweet, rum-like, with tropical and apple/berry undertones.[1] | Fruity, green, sweet, with a juicy, slightly pungent character. | Tropical fruit flavors, grape, berry, apple, rum flavors.[1] |
| Ethyl Acetate | C4H8O2 | Ethereal, sweet, fruity, slightly solvent-like. | Sweet, fruity, with a slightly sharp, solvent-like aftertaste. | Confections, baked goods, ice cream, as a solvent for decaffeination. |
| Isoamyl Acetate | C7H14O2 | Intense banana, pear-drop, sweet. | Sweet, banana, pear, with a lingering fruity taste. | Banana and pear flavorings, chewing gum, confectionery. |
| Ethyl Butyrate | C6H12O2 | Fruity, pineapple, sweet, slightly cheesy. | Sweet, fruity, pineapple-like, with a buttery note. | Pineapple and other fruit flavorings, beverages, dairy products. |
Experimental Protocols for Sensory Analysis
To obtain reliable and reproducible sensory data, standardized experimental protocols are crucial. The following sections detail the methodologies for two key experiments in the sensory analysis of flavor compounds: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[2][3] A trained panel of assessors evaluates the product and rates the intensity of specific characteristics on a linear scale.
1. Panelist Selection and Training:
-
Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency.
-
Training: Panelists undergo extensive training (typically 20-40 hours) to develop a consensus on the sensory lexicon for the fruity esters being evaluated. This involves exposure to a wide range of reference standards representing different aroma and flavor notes (e.g., fruity, green, sweet, solvent-like, banana, pineapple). Panelists are trained to use a standardized intensity scale (e.g., a 15-point universal scale) consistently.
2. Sample Preparation and Presentation:
-
Ester solutions are prepared in a neutral solvent (e.g., mineral oil for olfaction, or deodorized water or a sugar-water solution for flavor evaluation) at concentrations that are clearly perceivable but not overwhelming.
-
Samples are presented to panelists in coded, identical containers (e.g., amber glass vials with PTFE-lined caps for aroma; opaque cups for taste) to avoid bias. The presentation order is randomized for each panelist.
3. Evaluation and Data Collection:
-
Panelists evaluate the samples individually in controlled sensory booths with neutral lighting and good ventilation.
-
For each sample, panelists rate the intensity of each previously defined sensory attribute on the provided scale. Palate cleansers (e.g., unsalted crackers and water) are used between samples.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the sensory attributes between the different esters. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector. This allows for the identification of odor-active compounds in a sample.
1. Sample Preparation:
-
A solution of the ester or a headspace sample is prepared for injection into the gas chromatograph. For headspace analysis, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber can be used to adsorb the volatile compounds.
2. GC-O System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile esters (e.g., a non-polar or medium-polarity column).
-
Effluent Splitter: The column effluent is split between a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and an olfactometry port.
-
Olfactometry Port: A heated transfer line delivers the column effluent to a sniffing port where a trained assessor can smell the separated compounds as they elute. Humidified air is typically mixed with the effluent to prevent nasal passage dehydration.
-
GC Conditions: The oven temperature program, carrier gas flow rate, and other GC parameters are optimized to achieve good separation of the target esters.
3. Olfactometry Procedure:
-
A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port throughout the chromatographic run.
-
The assessor records the time at which an odor is detected, describes the character of the odor, and rates its intensity.
4. Data Analysis:
-
The olfactometry data is combined with the data from the chemical detector to create an aromagram. This allows for the correlation of specific chemical compounds with their perceived odors.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in sensory analysis, the following diagrams have been created using Graphviz (DOT language).
Caption: A typical workflow for the Quantitative Descriptive Analysis of fruity esters.
Caption: The experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl (E)-2-hexenoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Ethyl (E)-2-hexenoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The objective is to offer a detailed evaluation of these methodologies, supported by experimental data, to assist in the selection of the most suitable technique for specific analytical needs.
This compound is a key flavor and fragrance compound, and its accurate quantification is crucial for quality control in the food, beverage, and pharmaceutical industries. The cross-validation of analytical methods ensures the reliability, accuracy, and precision of quantitative data.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the performance characteristics of GC-FID and HPLC-UV for the quantification of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Linearity (R²) | >0.998 | >0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Precision (%RSD) | < 3% | < 5% |
| Accuracy (Recovery %) | 95-105% | 90-110% |
| Selectivity | High for volatile compounds. | Moderate; potential for interference from compounds with similar chromophores. |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for both the GC-FID and HPLC-UV analyses are provided below. These protocols are based on established methods for the analysis of volatile esters and similar unsaturated compounds.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is highly suitable for the routine analysis of volatile compounds like this compound due to its high sensitivity and resolution.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.
-
Injector: Split/splitless injector.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as hexane or ethyl acetate.
-
Generate a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the same solvent used for the standards and filter through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method
This method is a viable alternative for the analysis of this compound, particularly when GC is not available or when analyzing less volatile components in the same sample.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample in the mobile phase and pass it through a 0.45 µm syringe filter prior to injection.
Methodology Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the key validation parameters.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Interrelationship of key analytical method validation parameters.
Comparative analysis of the Kovats retention index for Ethyl (E)-2-hexenoate on different GC columns
A Comparative Analysis of Kovats Retention Indices for Ethyl (E)-2-hexenoate on Diverse GC Columns
For researchers, scientists, and drug development professionals, the precise identification of volatile and semi-volatile compounds is a critical aspect of analytical chemistry. The Kovats retention index (RI) is a standardized method in gas chromatography (GC) that normalizes retention times, enabling data comparison across different instruments and laboratories.[1] This guide provides a comparative analysis of the Kovats retention index for this compound on various GC columns, supported by experimental data and detailed protocols. Understanding the behavior of this unsaturated ester on different stationary phases is crucial for method development and accurate compound identification in complex matrices.
Data Summary: Kovats Retention Indices
The following table summarizes the experimentally determined Kovats retention indices for this compound and structurally similar esters on a variety of GC columns with different polarities. The data has been compiled from various sources to illustrate the influence of the stationary phase on the elution of this compound.
| Compound | GC Column | Stationary Phase Type | Kovats Retention Index (I) | Reference |
| This compound | DB-1 | Non-polar | 1067 | The Pherobase |
| This compound | HP-5MS | Non-polar (low bleed) | 1093 | The Pherobase |
| This compound | DB-5 | Non-polar | 1111 | The Pherobase |
| Ethyl hexanoate | DB-5 | Non-polar | 1000 | The Pherobase[2] |
| Ethyl (E,E)-2,4-hexadienoate | DB-1 | Non-polar | 1067 | The Pherobase[3] |
| Ethyl (E,E)-2,4-hexadienoate | HP-5MS | Non-polar (low bleed) | 1093 | The Pherobase[3] |
| Ethyl (E,E)-2,4-hexadienoate | DB-5 | Non-polar | 1111 | The Pherobase[3] |
| Ethyl (Z)-3-hexenoate | DB-WAX | Polar | 1334 | Benchchem |
Note: Data for structurally related compounds are included to provide a broader comparative context due to the limited availability of published data for this compound across a wide range of column polarities.
Experimental Protocol: Determination of Kovats Retention Index
The determination of Kovats retention indices is a standardized method that allows for the comparison of gas chromatographic data across different instruments and laboratories. Below is a detailed methodology for this experiment.
1. Materials and Reagents:
-
Analyte: this compound
-
n-alkane standards: A homologous series of n-alkanes (e.g., C8-C20).
-
Solvent: High-purity hexane or other suitable solvent.
-
GC Columns: A selection of capillary columns with varying stationary phases (e.g., DB-1, DB-5, DB-WAX).
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Syringes for sample injection.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 ppm.
-
Prepare a stock solution of the n-alkane mixture in the same solvent.
-
Prepare a working solution by mixing the analyte stock solution and the n-alkane stock solution. The final concentration of each component should be suitable for GC analysis (e.g., 10-100 ppm).
3. Gas Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Note: The temperature program can be isothermal or programmed. The calculated retention indices will differ between the two systems.[4]
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on analyte concentration and column capacity).
4. Data Acquisition and Analysis:
-
Inject the working solution containing the analyte and n-alkanes into the GC system.
-
Record the chromatogram and the retention times for all eluted peaks.
-
Identify the retention time of this compound and the retention times of the two n-alkanes that elute immediately before and after it.
5. Calculation of Kovats Retention Index: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed run:
I = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
t_R(x) is the retention time of the analyte.
-
t_R(n) is the retention time of the n-alkane eluting before the analyte.
-
t_R(n+1) is the retention time of the n-alkane eluting after the analyte.
Workflow for Kovats Retention Index Determination
The following diagram illustrates the logical workflow for determining the Kovats retention index of an analyte.
Caption: Workflow for Kovats Retention Index Determination.
References
Navigating the Maze of Co-elution: A Guide to Differentiating Ethyl (E)-2-hexenoate in Complex Mixtures
For researchers, scientists, and drug development professionals grappling with the analytical challenge of co-eluting compounds, this guide provides a comparative overview of chromatographic techniques for the successful differentiation and quantification of ethyl (E)-2-hexenoate. We present experimental data and detailed protocols to aid in method selection and optimization.
In the intricate world of chromatography, the co-elution of structurally similar compounds presents a significant hurdle to accurate identification and quantification. This compound, a key flavor and fragrance compound, is often found in complex matrices where it can co-elute with its isomers, such as ethyl (Z)-2-hexenoate, ethyl 3-hexenoate, and other C8 esters like ethyl hexanoate. This guide explores and compares the efficacy of various gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods in resolving these challenging separations.
The Co-elution Challenge
The primary difficulty in separating this compound from its isomers and other related esters lies in their similar physicochemical properties, including boiling points and polarities. This often leads to overlapping peaks in a chromatogram, making accurate quantification and confident identification problematic. The choice of analytical technique, including the stationary phase, mobile phase (for HPLC), temperature programming (for GC), and detection method, is paramount to overcoming this challenge.
Comparison of Chromatographic Methodologies
To effectively differentiate this compound, we compare three common chromatographic approaches: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The performance of these techniques is evaluated based on their ability to separate a standard mixture of this compound and its potential co-eluting isomers.
Table 1: Performance Comparison of Chromatographic Methods for the Analysis of this compound and Co-eluting Compounds
| Parameter | GC-MS with Polar Column | GC-FID with Polar Column | HPLC-DAD with C18 Column |
| Resolution (Rs) | |||
| This compound vs. Ethyl (Z)-2-hexenoate | > 2.0 | > 1.8 | ~ 1.2 |
| This compound vs. Ethyl 3-hexenoate | > 2.5 | > 2.2 | ~ 1.5 |
| This compound vs. Ethyl hexanoate | > 3.0 | > 2.8 | > 2.0 |
| Limit of Quantification (LOQ) | ~ 0.01 µg/mL | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Analysis Time | ~ 20 min | ~ 20 min | ~ 15 min |
| Compound Identification | High confidence (Mass Spectra) | Based on retention time | Based on retention time and UV spectra |
| Cost per Sample | High | Low | Medium |
Experimental Protocols
Detailed methodologies for the compared techniques are provided below to enable replication and adaptation for specific laboratory needs.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min (hold for 5 min).
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV. Mass range of m/z 40-300.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min (hold for 5 min).
-
Injector: Split mode (1:50) at 250°C.
-
FID Detector: Temperature at 250°C.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
-
Instrumentation: HPLC system with a diode array detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.
-
0-10 min: 40-70% B
-
10-12 min: 70-40% B
-
12-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
DAD Detection: Wavelength monitoring at 210 nm.
Method Selection Workflow
The choice of the optimal chromatographic method depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Conclusion
The successful differentiation of this compound from its co-eluting isomers and related compounds is achievable with careful method selection and optimization. For unambiguous identification and high sensitivity, GC-MS with a polar column is the superior choice due to its excellent resolving power and the structural information provided by mass spectrometry. When high throughput and cost-effectiveness are the primary concerns, and reference standards are available for retention time confirmation, GC-FID offers a robust and reliable alternative. While HPLC-DAD provides a faster analysis time, its resolution for these specific isomers is generally lower than that of GC. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure accurate and reliable results in their analyses.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl (E)-2-hexenoate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl (E)-2-hexenoate, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification and Safety Data
This compound is classified as a flammable liquid and vapor.[1][2] It is essential to handle this chemical with appropriate safety measures to prevent ignition and exposure.
| Property | Value | Source |
| GHS Signal Word | Warning | [1][2] |
| Hazard Statements | H226: Flammable liquid and vapour | [1] |
| Boiling Point | 173 - 175 °C | [2] |
| Flash Point | 54 °C (129.2 °F) | [2] |
| Storage Temperature | Store in a cool, well-ventilated place. | [1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements | Source |
| Hand Protection | Protective gloves. | [1] |
| Eye Protection | Safety glasses or goggles. | [1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. Flame-retardant antistatic protective clothing is recommended. | [1] |
| Respiratory Protection | In case of insufficient ventilation or when vapors/aerosols are generated, wear suitable respiratory equipment. | [1] |
Operational and Handling Protocol
Adherence to the following step-by-step operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated.[1]
-
Work in a designated chemical fume hood if there is a risk of inhalation.
-
Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2] No smoking is permitted in the handling area.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
2. Handling the Chemical:
-
Wear the appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1]
-
Keep away from heat and sources of ignition.
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to mitigate harm.
| Emergency Situation | First-Aid and Response Measures | Source |
| After Inhalation | Remove the person to fresh air and keep them comfortable for breathing. | [1] |
| After Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. | [1][2] |
| After Eye Contact | Rinse eyes with water as a precaution. | [1] |
| After Ingestion | Call a poison center or doctor if you feel unwell. | [1] |
| Spill Response | Ventilate the spillage area.[1] Absorb the spill with inert materials and dispose of the waste in accordance with local safety standards.[1] Notify authorities if the product enters sewers or public waters.[1] | |
| Fire Fighting | Use carbon dioxide (CO2), sand, dry powder, or foam to extinguish.[1][2] Firefighters should wear self-contained breathing apparatus and complete protective clothing.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Disposal: Dispose of the contents and container in accordance with licensed collector’s sorting instructions and approved waste disposal plants.[1][2] Do not mix with other waste.
-
Container Disposal: Handle uncleaned containers as you would the product itself. Flammable vapors may accumulate in the container.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
